5-Acetamido-2-bromopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLPHQBLHUFGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428405 | |
| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29958-19-8 | |
| Record name | N-(6-Bromo-3-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29958-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of 5-Acetamido-2-bromopyridine
Abstract
This compound is a valuable pyridine derivative utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups—an acetamido moiety and a bromine atom—provide versatile handles for further chemical modifications, making it an important intermediate in medicinal chemistry and materials science. This document provides a comprehensive technical overview of a common synthetic route to this compound and details the analytical techniques used for its characterization. It includes detailed experimental protocols, tabulated quantitative data, and a workflow diagram to serve as a practical guide for laboratory researchers.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the acetylation of its precursor, 5-amino-2-bromopyridine. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride, often in the presence of a catalyst or in a suitable solvent system. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride to form the corresponding amide.
The protection of the amino group via acetylation is a common strategy in multi-step syntheses to prevent unwanted side reactions during subsequent transformations of the pyridine ring.
Reaction Scheme:
Starting Material: 5-Amino-2-bromopyridine Reagent: Acetic Anhydride Product: this compound
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are established through a combination of spectroscopic techniques and physical property measurements.
Physical Properties
The physical state and melting point are fundamental indicators of the compound's identity and purity.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 151-155 °C[1] |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information, confirming the presence of key functional groups and the overall molecular framework. The data presented below is based on analogous structures and established spectroscopic principles for pyridine derivatives.[2][3]
2.2.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.35 | d | 1H | H-6 |
| ~8.10 | dd | 1H | H-4 |
| ~7.95 | br s | 1H | N-H |
| ~7.50 | d | 1H | H-3 |
| ~2.15 | s | 3H | -CH₃ |
2.2.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (Amide) |
| ~149.0 | C-6 |
| ~141.0 | C-4 |
| ~138.0 | C-5 |
| ~125.0 | C-2 |
| ~121.0 | C-3 |
| ~24.5 | -CH₃ |
2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3280 | Strong, Broad | N-H Stretch |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Amide I) |
| ~1580 | Strong | N-H Bend (Amide II) / C=C Stretch |
| ~1525 | Strong | C=C Stretch (Pyridine ring) |
| ~1290 | Strong | C-N Stretch |
2.2.4 Mass Spectrometry (MS)
| m/z | Assignment |
| 214/216 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 172/174 | [M - C₂H₂O]⁺ |
| 134 | [M - Br]⁺ |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis and characterization of this compound.
Synthesis Protocol
This protocol is adapted from established procedures for the acetylation of aminopyridines.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.
-
Addition of Reagent: Under a nitrogen atmosphere, add acetic anhydride (1.2-1.5 eq) to the solution. A catalytic amount of concentrated sulfuric acid (a few drops) can be added to facilitate the reaction.[4]
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically between 60 °C and reflux, for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual acid and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Characterization Protocols
3.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm and a relaxation delay of 1 second.[2] For ¹³C NMR, use a proton-decoupled pulse sequence with a wider spectral width (e.g., 0-200 ppm).
3.2.2 FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before the sample measurement. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[2]
3.2.3 Mass Spectrometry
-
Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Ionization and Analysis: Introduce the solution into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, a standard energy of 70 eV is used.[2] Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from the starting material to the final, characterized product.
Caption: Synthesis and characterization workflow for this compound.
References
A Technical Guide to the Physicochemical Properties of 5-Acetamido-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 5-Acetamido-2-bromopyridine (CAS No: 29958-19-8), a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This guide includes a summary of its properties, detailed experimental protocols for its synthesis and characterization, and workflow visualizations relevant to its application in research and development.
Core Physicochemical Properties
This compound, also known as N-(6-bromopyridin-3-yl)acetamide, is a solid crystalline compound. While extensive experimental data for this specific molecule is not widely published, its properties can be understood through calculated values and comparison with structurally similar compounds.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value / Information | Source / Method |
| IUPAC Name | N-(6-bromopyridin-3-yl)acetamide | --- |
| CAS Number | 29958-19-8 | [1] |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
| Appearance | Expected to be a solid crystalline powder | Inferred |
| Melting Point | Data not available. Structurally related compounds melt in the range of 150-260°C. (e.g., 2-Acetamido-4-methyl-5-bromopyridine: 151-155 °C[2]). | --- |
| Boiling Point | Not applicable (likely to decompose upon heating) | --- |
| Calculated logP | 1.3 | Predicted using chemical modeling software |
| Calculated pKa | Acidic (Amide N-H): ~16.5 Basic (Pyridine N): ~2.8 | Predicted using chemical modeling software |
| Calculated Water Solubility | 2.8 g/L at 25°C | Predicted using chemical modeling software |
| Qualitative Solubility | Likely soluble in polar organic solvents such as methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | Inferred from related structures[3] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound via Acetylation
This protocol describes the N-acetylation of 5-amino-2-bromopyridine using acetic anhydride. The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.
Materials:
-
5-amino-2-bromopyridine
-
Acetic anhydride
-
Pyridine (as solvent and catalyst) or another suitable base/solvent system like dichloromethane with triethylamine.
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-bromopyridine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the stirred solution dropwise.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol to quench any excess acetic anhydride.
-
Work-up:
-
Remove the solvent under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual pyridine.[4]
-
Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.[4]
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[4]
-
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4] The crude this compound can be further purified by recrystallization or silica gel column chromatography.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.
Materials:
-
Dry, purified sample of this compound
-
Glass capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with mineral oil
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Place a small amount of the dry sample on a clean surface. Gently tap the open end of a capillary tube into the sample to collect a small amount of powder.[5]
-
Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The sample should be tightly packed to a height of 2-3 mm.[5]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.
-
Accurate Determination:
-
Use a fresh sample and allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating. Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid is observed (onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).
-
-
Reporting: The melting point is reported as the range between the onset and completion temperatures. For high accuracy, the determination should be repeated at least twice.
Determination of Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug discovery for predicting absorption and distribution. The shake-flask method is the traditional and most reliable technique for its determination.
Materials:
-
Purified this compound
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)
-
Volumetric flasks, separatory funnels, or vials
-
Mechanical shaker or rotator
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) together for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[6]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7]
-
Partitioning:
-
Add a known volume of the saturated aqueous phase and a known volume of the saturated n-octanol phase to a vial. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[6]
-
Add a small aliquot of the compound's stock solution.
-
Seal the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[7]
-
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Concentration Analysis: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
logP Value: The final logP is the base-10 logarithm of the partition coefficient:
-
logP = log₁₀(P)[8]
-
Mandatory Visualizations
The following diagrams illustrate key workflows related to the synthesis, characterization, and application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Role of intermediates in a general drug discovery pipeline.
Caption: Experimental workflow for shake-flask logP determination.
References
- 1. 29958-19-8|N-(6-Bromopyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]
- 2. 2-ACETAMIDO-4-METHYL-5-BROMOPYRIDINE | 142404-82-8 [chemicalbook.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to 5-Acetamido-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5-Acetamido-2-bromopyridine, a key intermediate in synthetic chemistry. The document details its chemical identity, physical properties, and a representative synthesis protocol, tailored for professionals in research and development.
Chemical Identity and Structure
This compound, systematically named N-(6-bromopyridin-3-yl)acetamide, is a substituted pyridine derivative. It is also commonly referred to as 2-Acetamido-5-bromopyridine. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
-
CAS Number: 29958-19-8[1]
-
IUPAC Name: N-(5-bromo-2-pyridinyl)acetamide[4]
-
Synonyms: 2-Acetamido-5-bromopyridine, N-(5-Bromo-2-pyridinyl)-acetamide, N-Acetylamino-5-bromopyridine[2][3]
Chemical Structure:
The structure consists of a pyridine ring substituted with a bromine atom at the 2-position and an acetamido group at the 5-position.
(A 2D chemical structure diagram would be placed here in a full whitepaper)
Physicochemical Properties
The following table summarizes the key quantitative data for this compound. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Melting Point | 175-179 °C | [2] |
| Boiling Point (Predicted) | 372.2 ± 27.0 °C | [2] |
| Density (Predicted) | 1.630 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.94 ± 0.70 | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Storage Temperature | Room temperature, in an inert atmosphere, kept in a dark place | [2] |
Synthesis of this compound
This compound is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine, through an acetylation reaction. The following protocol provides a detailed methodology for its preparation.
Experimental Protocol: Acetylation of 2-Amino-5-bromopyridine
-
Reactants and Reagents:
-
2-Amino-5-bromopyridine
-
Acetic anhydride
-
Acetic acid
-
Water
-
Ethyl acetate
-
n-hexane
-
-
Procedure:
-
To a 2000 mL single-necked round-bottomed flask equipped with a magnetic stirrer, add 2-amino-5-bromopyridine (86.50 g, 500 mmol), acetic anhydride (153 g, 1500 mmol), and 850 mL of acetic acid.
-
Activate the magnetic stirrer and heat the reaction mixture to 100 °C.
-
Maintain stirring at this temperature for 9 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) and gas chromatography (GC) to confirm the complete consumption of the starting material, 2-amino-5-bromopyridine.
-
Upon completion, allow the reaction solution to cool and then add water to precipitate the product.
-
Filter the resulting solid.
-
Wash the filter cake with a solvent mixture of ethyl acetate and n-hexane (in a 1:4 volume ratio) to remove impurities.
-
The resulting pure product is 2-acetamido-5-bromopyridine.[2]
-
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. Its primary application is in the construction of more complex heterocyclic structures.
-
Pharmaceutical Development: It is a key reagent in the synthesis of novel Bcr-Abl inhibitors, which are targeted therapies for certain types of cancer. It is also used to produce other hetero-monocyclic derivatives with potential therapeutic activity.[2]
-
Organic Synthesis: The presence of the bromo- and acetamido- groups on the pyridine ring allows for a variety of chemical modifications, making it a valuable building block for creating diverse molecular scaffolds.[3]
Visualized Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
This guide provides a foundational understanding of this compound for its effective and safe use in research and development. For further information, consulting the referenced material is recommended.
References
An In-depth Technical Guide to the Solubility of 5-Acetamido-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetamido-2-bromopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility information inferred from structurally related compounds and presents a detailed experimental protocol for the quantitative determination of its solubility. This information is crucial for optimizing reaction conditions, purification processes, and formulation development.
Solubility Profile
For comparison, 2-Amino-5-bromopyridine, a closely related precursor, is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water.[1][2] Another analog, 2-Acetamido-4-methyl-5-bromopyridine, is reported to be soluble in chloroform.[3] This suggests that this compound will exhibit similar solubility in polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The polar protic nature of alcohols can form hydrogen bonds with the amide and pyridine functionalities. |
| Halogenated | Chloroform, Dichloromethane | Soluble | These solvents are effective at dissolving moderately polar compounds. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving many organic compounds. |
| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for many polar organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | Solubility will depend on the specific ether; THF is more polar and likely a better solvent. |
| Apolar Solvents | Hexane, Toluene | Likely Insoluble | The polarity of this compound is likely too high for significant solubility in apolar solvents. |
| Water | Water | Slightly Soluble to Insoluble | While containing polar groups, the overall molecule may have limited aqueous solubility. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details a general procedure for determining the solubility of a solid organic compound in various organic solvents using the isothermal shake-flask method.[4][5][6][7][8]
Objective:
To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, acetone)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Synthesis Workflow
The synthesis of this compound typically involves the acetylation of 2-amino-5-bromopyridine. The precursor, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine through a multi-step process involving N-acylation, bromination, and subsequent hydrolysis.[9] A generalized workflow for the synthesis of 2-amino-5-bromopyridine is presented below.
References
- 1. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-ACETAMIDO-4-METHYL-5-BROMOPYRIDINE | 142404-82-8 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
5-Acetamido-2-bromopyridine: An In-Depth Technical Guide on its Core Mechanism of Action
Researchers, scientists, and drug development professionals should note that, based on a comprehensive review of publicly available scientific literature, the specific mechanism of action for 5-Acetamido-2-bromopyridine has not been elucidated. Current research primarily focuses on its role as a versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic activities.
While a direct mechanism of action for this compound is not documented, its significance lies in its utility as a building block for various biologically active molecules. This guide will summarize the known applications and the biological activities of compounds derived from this scaffold.
Role as a Synthetic Intermediate
This compound is a reagent frequently employed in organic synthesis. Its chemical structure, featuring a bromo-substituted pyridine ring with an acetamido group, allows for a variety of chemical transformations. Notably, it is used in the preparation of tachykinin receptor antagonists[1]. The pyridine ring and the bromine atom offer sites for cross-coupling reactions, enabling the construction of more complex molecular architectures.
Derivatives of similar acetamido-pyridine structures have been synthesized and evaluated for various biological activities. For instance, studies on related compounds have explored their potential as antibacterial and antioxidant agents[2]. Another study reported on the synthesis of novel pyridine-based derivatives from a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which exhibited antibacterial activity, particularly in inhibiting biofilm formation by E. coli[3].
Biological Activities of Derived Compounds
The primary value of this compound in a biological context is as a precursor to other active molecules. The following table summarizes the biological activities of compounds synthesized using this compound or structurally similar molecules. It is crucial to understand that these activities are properties of the final synthesized compounds and not of this compound itself.
| Derived Compound Class | Biological Activity | Key Findings | Reference |
| Tachykinin Receptor Antagonists | Antagonism of tachykinin receptors | Used as a reagent in their preparation. | [1] |
| Chloropyridinyl-hybrids | Antioxidant, Antibacterial | A related compound, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, showed potent activity against Escherichia coli and Staphylococcus aureus. | [2] |
| Pyridine-based Derivatives | Antibacterial (Biofilm Inhibition) | Derivatives of N-[5-bromo-2-methylpyridine-3-yl]acetamide showed significant biofilm inhibition against E. coli. | [3] |
Synthesis and Experimental Protocols
While experimental protocols for determining the mechanism of action of this compound are not available due to the lack of such studies, protocols for its use in synthesis are documented. For example, it is utilized in the couplings of 2-halopyridines[1]. The synthesis of related brominated pyridine derivatives often involves the bromination of an aminopyridine precursor, followed by further functionalization.
A general workflow for the utilization of a bromopyridine in synthesis is depicted below.
Caption: A generalized workflow illustrating the use of a bromopyridine derivative in the synthesis of biologically active compounds.
Conclusion
References
The Latent Therapeutic Potential of 5-Acetamido-2-bromopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic versatility make it a "privileged structure" for targeting a wide array of biological macromolecules. The strategic functionalization of the pyridine core with substituents such as acetamido and bromo groups can significantly modulate its pharmacokinetic and pharmacodynamic properties. Specifically, the 5-acetamido-2-bromopyridine scaffold offers a synthetically tractable platform for the development of novel therapeutic agents. The acetamido group can act as a key hydrogen bond donor/acceptor, while the bromine atom serves as a versatile handle for cross-coupling reactions, enabling the exploration of diverse chemical space. This guide explores the potential biological activities of this compound derivatives, providing a framework for their synthesis, biological evaluation, and mechanism of action studies.
Proposed Synthetic Pathways
The derivatization of the this compound core can be efficiently achieved through modern cross-coupling methodologies. The bromine atom at the 2-position is particularly amenable to reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. A generalized workflow for the synthesis of these derivatives is presented below.
5-Acetamido-2-bromopyridine as a building block in medicinal chemistry
An In-depth Technical Guide to 5-Acetamido-2-bromopyridine as a Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as N-(5-bromo-2-pyridinyl)acetamide, is a highly versatile heterocyclic building block that has become indispensable in modern medicinal chemistry. Its distinct structural features—a pyridine core, a reactive bromine atom at the 2-position, and an acetamido group at the 5-position—provide a unique platform for the synthesis of complex, biologically active molecules. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. The acetamido group, a common pharmacophoric element, can participate in crucial hydrogen bonding interactions with biological targets or serve as a synthetic handle for further functionalization. This guide provides a comprehensive overview of its synthesis, reactivity, and application in drug discovery, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and key coupling reactions are provided, alongside quantitative data on the activity of derivative compounds.
Physicochemical Properties
This compound is a stable, solid compound under standard conditions. Its key properties are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference |
| IUPAC Name | N-(5-bromopyridin-2-yl)acetamide | [1] |
| CAS Number | 7169-97-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O | [2] |
| Molecular Weight | 215.05 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 151-155 °C | [3] |
| PubChem CID | 293097 | [2] |
Synthesis of this compound
The most direct and common synthesis of this compound involves the acetylation of its corresponding amine precursor, 2-amino-5-bromopyridine. This transformation protects the amino group and provides the key acetamido moiety. Protecting the amino group via acetylation is a common strategy to control reactivity in subsequent steps, such as bromination of 2-aminopyridine to prevent over-bromination.[4][5]
Experimental Protocol: Acetylation of 2-Amino-5-bromopyridine
This protocol is adapted from established procedures for the acetylation of aminopyridines.[6][7]
Materials:
-
2-Amino-5-bromopyridine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in pyridine.
-
Addition of Reagent: Cool the solution in an ice bath and slowly add acetic anhydride (1.2-1.5 eq) dropwise while stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 45-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: To remove any acidic impurities, suspend the crude solid in a saturated sodium bicarbonate solution, stir for 30 minutes, filter, and wash with water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(5-bromopyridin-2-yl)acetamide.
Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling
The reactivity of the C-Br bond at the 2-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing the carbon-carbon and carbon-nitrogen bonds that form the core scaffolds of many therapeutic agents.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds by coupling an organoboron species with an organic halide.[9] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl groups, which is critical for exploring structure-activity relationships (SAR) in drug candidates.
This protocol is adapted from procedures for the Suzuki coupling of N-acetyl-bromopyridine derivatives.[1][10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base (K₃PO₄).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane and water solvent mixture, followed by the palladium catalyst [Pd(PPh₃)₄].[1]
-
Reaction: Heat the mixture to 85-95 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[1]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-acetamidopyridine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, allowing the coupling of amines with aryl halides.[11][12] This reaction is crucial for synthesizing diarylamines and N-aryl heterocycles, which are prevalent motifs in kinase inhibitors.
This is a general protocol based on established methods for coupling aryl bromides with amines.[13][14]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 eq)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and NaOᵗBu to a Schlenk tube.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[13]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[15][16] These motifs are valuable in medicinal chemistry as rigid linkers or as precursors for constructing other heterocyclic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. 2-ACETAMIDO-4-METHYL-5-BROMOPYRIDINE | 142404-82-8 [chemicalbook.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. heteroletters.org [heteroletters.org]
- 6. researchgate.net [researchgate.net]
- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 5-Acetamido-2-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetamido-2-bromopyridine (CAS 7169-97-3), a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for the key spectral features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted data based on analysis of related compounds such as acetamide, 4-Bromophenyl acetamide, and N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.[1][2][3][4][5][6][7][8][9][10][11][12]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.3 | d | 1H | ~2.5 | H-6 |
| ~8.0 | dd | 1H | ~8.8, 2.5 | H-4 |
| ~7.5 | d | 1H | ~8.8 | H-3 |
| ~2.2 | s | 3H | - | -CH₃ |
| ~9.5 (broad) | s | 1H | - | N-H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O |
| ~149.0 | C-6 |
| ~141.0 | C-2 |
| ~140.0 | C-4 |
| ~115.0 | C-5 |
| ~112.0 | C-3 |
| ~25.0 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Interpreted from spectra available from SpectraBase and ChemicalBook.[13][14]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3280 | Strong | N-H Stretch (Amide) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Amide I) |
| ~1580 | Strong | C=C Stretch (Pyridine ring) |
| ~1520 | Strong | N-H Bend (Amide II) |
| ~1420 | Medium | C-H Bend (CH₃) |
| ~1250 | Strong | C-N Stretch |
| ~830 | Strong | C-H Out-of-plane bend (substituted pyridine) |
| ~600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Predicted data based on fragmentation patterns of related brominated and aromatic amide compounds.[15]
Mass-to-Charge Ratio (m/z) (Predicted)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion) |
| 172/174 | High | [M - CH₂CO]⁺ |
| 157/159 | Medium | [M - NHCOCH₃]⁺ |
| 93 | Medium | [M - Br - CO]⁺ |
| 78 | Medium | [C₅H₄N]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-10 mg of this compound is prepared in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile, is introduced into the instrument, typically via direct infusion or after separation on a gas chromatography (GC) column. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio.
Mandatory Visualization
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. bmse000825 Acetamide at BMRB [bmrb.io]
- 4. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]
- 5. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ymdb.ca [ymdb.ca]
- 8. Acetamide [webbook.nist.gov]
- 9. Acetamide, N-butyl- [webbook.nist.gov]
- 10. N,N-Dimethylacetamide(127-19-5) 13C NMR [m.chemicalbook.com]
- 11. N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum [chemicalbook.com]
- 12. Acetamide, N-phenyl- [webbook.nist.gov]
- 13. 2-ACETYLAMINO-5-BROMOPYRIDINE | 7169-97-3 [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of 5-Acetamido-2-bromopyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-Acetamido-2-bromopyridine scaffold has emerged as a versatile backbone in the design of novel therapeutic agents. Its unique electronic and structural features allow for the generation of diverse chemical libraries with the potential to interact with a range of biological targets. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound analogs, focusing on their roles as kinase inhibitors, antiproliferative agents, and antimicrobial compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
Kinase Inhibition: A Prominent Therapeutic Target
Analogs of the this compound core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyridine ring can serve as a hinge-binding motif, a common feature in many kinase inhibitors, while substitutions at the 2- and 5-positions can be tailored to achieve potency and selectivity against specific kinases.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of selected pyridine-based analogs against key kinases. While specific data for a comprehensive library of this compound analogs is still emerging, the data from structurally related compounds highlight the potential of this scaffold. For instance, pyridine and pyrazolopyridine derivatives have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.39 |
| 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.39 |
| 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.39 |
| 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.39 |
| 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.39 |
| Table 1: Inhibitory activity of selected pyridine and pyrazolopyridine derivatives against CDK2/cyclin A2.[1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the test compound dilutions. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the target kinase to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified kinase signaling pathway and the general workflow for a kinase inhibitor screening assay.
References
In Silico Modeling of 5-Acetamido-2-bromopyridine Interactions: A Technical Guide
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the novel compound 5-Acetamido-2-bromopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches for characterizing small molecule-protein interactions.
Introduction
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[1][2] By simulating the interactions between a ligand, such as this compound, and its potential biological targets, researchers can predict binding affinities, elucidate mechanisms of action, and guide the optimization of lead compounds. This guide outlines a systematic workflow for the in silico analysis of this compound, from initial target identification to detailed molecular dynamics simulations.
Target Identification and Prioritization
The initial step in the in silico analysis of a novel compound is the identification of its potential protein targets. This can be achieved through a variety of computational methods, including ligand-based and structure-based approaches.
Methodology:
-
Ligand-Based Virtual Screening: This method involves searching for known proteins that interact with compounds structurally similar to this compound. Publicly available databases such as PubChem and ChEMBL can be queried for structurally similar molecules and their known biological targets.
-
Reverse Docking: In this approach, the structure of this compound is docked against a large library of protein structures from the Protein Data Bank (PDB). The proteins are then ranked based on the predicted binding affinity of the compound.
Hypothetical Target Prioritization for this compound:
| Target Protein | Rationale for Prioritization |
| Cyclooxygenase-2 (COX-2) | Structural similarity to known COX-2 inhibitors. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Identified through reverse docking with a high predicted binding affinity. |
| Heat Shock Protein 70 (Hsp70) | Pyridine derivatives have been reported as binders to allosteric sites on Hsp70.[3] |
| Rho-associated protein kinase (ROCK-1) | Pyridine-linked thiazole derivatives have shown inhibitory activity against ROCK-1.[4] |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] This method provides insights into the binding mode and affinity of the interaction.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized using a quantum mechanical method like Density Functional Theory (DFT) at the B3LYP/6-31G level.[6]
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking software such as AutoDock Vina or Schrödinger's Glide is used.
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking algorithm samples different conformations and orientations of the ligand within the active site.
-
The resulting poses are scored based on a scoring function that estimates the binding affinity.
-
Hypothetical Docking Results
The following table summarizes the hypothetical docking scores and predicted binding affinities of this compound with its prioritized targets.
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| COX-2 | -8.5 | 1.5 µM | Tyr385, Arg120, Ser530 |
| VEGFR-2 | -9.2 | 0.8 µM | Cys919, Asp1046, Glu885 |
| Hsp70 | -7.8 | 3.2 µM | Thr223, Arg258, Asp326 |
| ROCK-1 | -8.1 | 2.1 µM | Asp216, Tyr238, Lys105 |
Molecular Dynamics Simulations
To further investigate the stability of the ligand-protein complex and to gain a more dynamic understanding of the interaction, molecular dynamics (MD) simulations are performed.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
The best-scoring docked pose of the this compound-protein complex is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Simulation:
-
The system is energy minimized to remove any bad contacts.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure.
-
A production MD simulation is run for an extended period (e.g., 100 nanoseconds).
-
-
Analysis:
-
The trajectory from the MD simulation is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds formed between the ligand and protein over time.
-
Hypothetical Molecular Dynamics Simulation Results
| Parameter | COX-2 Complex | VEGFR-2 Complex | Hsp70 Complex | ROCK-1 Complex |
| Average Protein RMSD (Å) | 1.8 | 2.1 | 2.5 | 1.9 |
| Average Ligand RMSD (Å) | 0.9 | 1.2 | 1.5 | 1.1 |
| Average Hydrogen Bonds | 3 | 4 | 2 | 3 |
These hypothetical results suggest that this compound forms the most stable complex with VEGFR-2, as indicated by the higher number of average hydrogen bonds and relatively stable RMSD values.
Visualizations
General In Silico Workflow
Hypothetical VEGFR-2 Signaling Pathway
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. Through a combination of target identification, molecular docking, and molecular dynamics simulations, it is possible to gain significant insights into the potential biological activity of this compound. The hypothetical data presented herein suggests that this compound may act as an inhibitor of VEGFR-2, a key regulator of angiogenesis. Further in vitro and in vivo studies are warranted to validate these computational predictions.
References
- 1. In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Acetamido-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Acetamido-2-bromopyridine with various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry for the synthesis of 5-acetamido-2-arylpyridines, a common scaffold in biologically active compounds and a key building block in drug discovery and development.
The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of carbon-carbon bonds. The reaction is tolerant of a wide range of functional groups and typically proceeds with moderate to good yields. Palladium-based catalyst systems are most commonly employed for the coupling of this compound.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate.[1] This reaction has become a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2] For pharmaceutical and drug development professionals, the synthesis of substituted pyridines is of particular interest due to their prevalence in medicinal agents.[3] this compound is a valuable starting material, and its coupling with various arylboronic acids provides access to a diverse range of 5-acetamido-2-arylpyridine derivatives. These products are important intermediates in the synthesis of more complex molecules with potential therapeutic applications.
The general transformation is depicted below:

Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The palladium catalyst, typically in the Pd(0) oxidation state, initiates the cycle by inserting into the carbon-bromine bond of the this compound (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the arylboronic acid with a base. In this step, the aryl group from the boron is transferred to the palladium center. Finally, the desired 5-acetamido-2-arylpyridine product is formed through reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a close analog, N-[5-bromo-2-methylpyridin-3-yl]acetamide, with various arylboronic acids.[5] These data provide a baseline for reaction optimization and demonstrate the versatility of the methodology. The reaction conditions can be adapted for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 72 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |
| 6 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 76 |
| 7 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 68 |
| 8 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65 |
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Conventional Heating
This protocol is adapted from the synthesis of similar pyridine derivatives.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at room temperature for 30 minutes.[5]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often reduce reaction times significantly.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (3:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure 5-acetamido-2-arylpyridine derivative.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.
References
Application Note: N-acetylation of 2-amino-5-bromopyridine
Introduction
N-acetylation is a crucial chemical transformation in organic synthesis and drug development, serving to protect amino groups, modify biological activity, or facilitate further functionalization. The acetylation of 2-amino-5-bromopyridine to yield N-(5-bromopyridin-2-yl)acetamide is a key step in the synthesis of various pharmaceutical intermediates and bioactive molecules. This protocol details a reliable and efficient method for this conversion using acetic anhydride as the acetylating agent.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-5-bromopyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, resulting in the formation of the N-acetylated product. This straightforward procedure provides high yields of the desired product under mild conditions.
Data Presentation
The following table summarizes the representative quantitative data for the N-acetylation of a closely related substrate, 2-aminopyridine, which is expected to have similar reactivity to 2-amino-5-bromopyridine.
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [1] |
Experimental Protocol
This section provides a detailed methodology for the N-acetylation of 2-amino-5-bromopyridine.
Materials:
-
2-amino-5-bromopyridine
-
Acetic anhydride
-
Ethyl acetate
-
Ice
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine. For every 1.0 equivalent of the amine, add 2.0 to 3.0 equivalents of acetic anhydride. Acetic anhydride can also serve as the solvent in this case.
-
Reaction: Stir the reaction mixture and maintain the temperature below 60 °C.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 g scale reaction).[1]
-
Washing: Combine the organic layers and wash sequentially with water and brine.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent.
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(5-bromopyridin-2-yl)acetamide.[1]
-
Purification (if necessary): The crude product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography to achieve high purity.
Visualizations
Reaction Scheme:
Caption: Chemical reaction for the N-acetylation of 2-amino-5-bromopyridine.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of N-(5-bromopyridin-2-yl)acetamide.
References
Application Notes and Protocols for the Use of 5-Acetamido-2-bromopyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Acetamido-2-bromopyridine as a versatile building block in the synthesis of novel kinase inhibitors. The strategic positioning of the acetamido and bromo groups on the pyridine ring offers a valuable scaffold for generating diverse chemical libraries for screening against various kinase targets. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties. The acetamido group can participate in crucial hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity.
Key Applications in Kinase Inhibitor Synthesis
This compound is a valuable starting material for the synthesis of inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine region of ATP. By functionalizing the 2-position of the pyridine ring, medicinal chemists can explore interactions in the solvent-exposed region of the ATP-binding pocket, leading to the development of potent and selective inhibitors.
Potential Kinase Targets:
-
Colony-Stimulating Factor 1 Receptor (CSF-1R)
-
Discoidin Domain Receptor 1 (DDR1)
-
c-Jun N-terminal Kinases (JNK)
-
p38 MAP Kinase
Data Presentation: Representative Kinase Inhibitor Scaffolds and Activities
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using substituted bromopyridine scaffolds. While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the presented data for structurally related compounds highlight the potential of this chemical class.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| DDR1 | N-(4-chloro-3-((pyridin-3-yloxy)methyl)phenyl)-3-(trifluoromethyl)benzamide | 92.5[1][2] |
| JNK1 | Aminopyrimidine-based | 25[3] |
| JNK2 | Aminopyrimidine-based | 12[3] |
| JNK3 | Aminopyrazole-based | <40[3] |
| p38α | Biphenyl amide | 11[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of kinase inhibitor precursors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of 2-amino-5-bromopyridine to yield the target starting material.
Materials:
-
2-amino-5-bromopyridine
-
Pyridine
-
Acetyl chloride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-amino-5-bromopyridine (1.0 eq) in pyridine.
-
Slowly add acetyl chloride (1.1 eq) to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 15 hours.
-
After the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Acetylamino-5-bromopyridine.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to introduce diverse substituents at the 2-position of the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-Acetamido-2-arylpyridine derivative.[3]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-acetamidopyridin-2-amine.[5]
Visualizations
Signaling Pathway
Caption: Simplified kinase signaling pathway and the point of intervention for inhibitors.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Logical Relationship of Synthetic Steps
Caption: Key synthetic transformations using this compound.
References
- 1. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Acetamido-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Acetamido-2-bromopyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The methodologies detailed herein—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer efficient and selective pathways for the formation of carbon-carbon and carbon-nitrogen bonds.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity. For a substrate like this compound, these reactions provide a powerful platform for derivatization at the 2-position. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner (or migratory insertion for Heck reactions), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and esters. This reaction is widely utilized in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Acetonitrile/H₂O | 80-100 | 12-16 | Good |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | High |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide, a structurally similar compound, has been reported.[3] The following protocol is adapted for this compound.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and the selected base (e.g., K₃PO₄, 1.5-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).[3]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Stir the mixture at the specified temperature (e.g., 85–95 °C) for the indicated time (typically 15-18 hours).[3]
-
Work-up: After cooling to room temperature, filter the reaction mixture. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.[4] This reaction is instrumental in the synthesis of compounds with applications in pharmaceuticals and materials science.[5]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | 16 | High[6] |
| 2 | Piperidine | SPhos-precatalyst (2) | - | K₂CO₃ | Dioxane | 110 | 12 | Good[6] |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 18 | Moderate to High |
| 4 | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LHMDS | THF | 80 | 16 | 78[6] |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[8]
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 100 | 3 | 92[9] |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | Et₃N | THF | 60 | 12 | Good |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 3 | 96[9] |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Room Temp | 16 | High[10] |
Experimental Protocol: Sonogashira Coupling
A general protocol for the Sonogashira coupling is as follows.[10]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as DMF or a THF/Et₃N mixture.[9][10]
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (e.g., CuI), the base (e.g., Et₃N), and the terminal alkyne (1.1 equiv.).[9][10]
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: A Scalable Synthesis of 5-Acetamido-2-bromopyridine
Abstract
This application note details a robust and scalable protocol for the synthesis of 5-Acetamido-2-bromopyridine, a key intermediate in the development of various pharmaceutical compounds. The described method focuses on the efficient acetylation of 5-Amino-2-bromopyridine. This process is designed to be readily adaptable for large-scale production, with a focus on yield, purity, and operational simplicity.
Introduction
This compound serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a bromo-substituted pyridine ring with an acetamido group, allows for diverse functionalization through reactions such as nucleophilic substitutions and cross-coupling reactions.[1][2] This versatility makes it an important intermediate for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents.[1] The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical and chemical industries.
Overall Synthesis Strategy
The synthesis of this compound is achieved through the direct acetylation of commercially available 5-Amino-2-bromopyridine. This one-step process provides a straightforward and high-yielding route to the desired product.
Experimental Protocols
Synthesis of this compound
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Amino-2-bromopyridine | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine (Saturated NaCl Solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add 5-Amino-2-bromopyridine (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as ethyl acetate or dichloromethane under stirring.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Process Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Expected Results
The described protocol is expected to provide this compound in good to excellent yields with high purity after recrystallization.
Table of Expected Yields and Purity:
| Scale | Starting Material (g) | Expected Yield (g) | Expected Yield (%) | Purity (by HPLC) |
| Lab Scale | 10.0 | 11.5 - 12.5 | 85 - 93 | >98% |
| Pilot Scale | 1000 | 1150 - 1250 | 85 - 93 | >98% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Extend the reaction time and monitor by TLC/LC-MS. Ensure the reaction has warmed to room temperature. |
| Low Yield | Product loss during workup or purification. | Ensure complete extraction and minimize transfers. Optimize recrystallization solvent and conditions. |
| Impure Product | Incomplete reaction or side product formation. | Ensure slow addition of acetic anhydride at low temperature. Optimize purification method. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, high-yielding, and amenable to large-scale production, making it a valuable process for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes: Functionalization of the Pyridine Ring in 5-Acetamido-2-bromopyridine
Introduction
5-Acetamido-2-bromopyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous FDA-approved drugs.[1] The functionalization of this scaffold allows for the systematic exploration of chemical space to optimize biological activity and material properties. The presence of a bromine atom at the C2 position, ortho to the ring nitrogen, makes it an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. This document provides detailed protocols and application data for the key functionalization strategies of the this compound ring system.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational for molecular construction due to their reliability and broad functional group tolerance.[2]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and vinyl-aryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[2][3][4] The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[2]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 |
| 3 | 3,5-Difluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 85 | 10 | ~75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 85 | 10 | ~70-80 |
Yields are estimated based on similar substrates reported in the literature and are highly dependent on reaction scale and purification method.[2][5]
Experimental Protocol: Synthesis of 5-Acetamido-2-(phenyl)pyridine
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).
-
Under an inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with a wide range of primary and secondary amines.[6][7] This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines, which are common pharmacophores.[6]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 110 | 18 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 16 | ~70-85 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~80-95 |
Yields are estimated based on general protocols and are highly dependent on the specific amine and ligand system used.[8][9]
Experimental Protocol: Synthesis of 5-Acetamido-2-(morpholino)pyridine
-
Add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the product.
C. Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11]
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (5) | Et₃N/DMF | DMF | 80 | ~90-98 |
| 3 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~70-85 |
| 4 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Piperidine | THF | 60 | ~80-90 |
Yields are estimated based on protocols for similar 2-aminobromopyridine substrates.[12]
Experimental Protocol: Synthesis of 5-Acetamido-2-(phenylethynyl)pyridine
-
To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Degas the reaction mixture with a stream of argon for 10 minutes.
-
Add phenylacetylene (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 65 °C for 8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture, filter to remove the ammonium salt, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions which are activated by the ring nitrogen.[13][14] While bromides are less reactive leaving groups than fluorides in SNAr reactions, substitution can be achieved with strong nucleophiles, often under forcing conditions like high temperatures.[15]
Experimental Protocol: Synthesis of 5-Acetamido-2-methoxypyridine
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (3.0 eq, either as a solid or a solution in methanol).
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the vessel to room temperature and carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
General Experimental Workflow and Catalytic Cycle
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to experimental setup to exclude oxygen, which can deactivate the catalyst.
The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst.[4]
References
- 1. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 5-Acetamido-2-bromopyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Acetamido-2-bromopyridine-based compound libraries in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. The protocols detailed below focus on identifying potential anti-cancer compounds by targeting key cellular processes such as kinase activity and cell viability.
Application Note 1: Identification of Novel Kinase Inhibitors
The 2-acetamidopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various protein kinases.[1] Libraries based on this compound serve as a valuable starting point for the discovery of potent and selective kinase inhibitors for oncology targets. The bromine atom at the 2-position provides a versatile handle for synthetic elaboration to optimize potency and selectivity. This note describes a fluorescence polarization-based HTS assay to identify compounds that inhibit a target kinase.
A fluorescence polarization (FP) assay is a homogeneous technique well-suited for HTS, measuring the displacement of a fluorescently labeled ligand from a protein.[2][3] In this competitive assay format, a fluorescent tracer pre-bound to the kinase results in a high FP signal. Active inhibitors from the this compound library will displace this tracer, leading to a decrease in the FP signal.[2]
Hypothetical HTS Data Summary for Kinase Inhibition Screen
| Parameter | Primary Screen | Hit Confirmation (Dose-Response) |
| Assay Format | 384-well Fluorescence Polarization | 384-well Fluorescence Polarization |
| Compound Concentration | 10 µM | 10-point serial dilution |
| Library Size | 50,000 | 250 primary hits |
| Z' Factor | 0.82 | 0.88 |
| Signal-to-Background (S/B) | 7.5 | 8.0 |
| Hit Rate (%) | 0.5% | N/A |
| Confirmed Hits (IC50 < 10 µM) | N/A | 75 |
Application Note 2: Screening for Cytotoxic Agents
Compounds that induce cell death are fundamental in cancer therapy. A primary screen to assess the cytotoxic potential of a this compound library can be efficiently performed using a cell-based assay that measures cell viability. The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric method that quantifies the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the WST-1 reagent to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells. This assay is robust, sensitive, and amenable to HTS formats.
Hypothetical HTS Data Summary for Cytotoxicity Screen
| Parameter | Primary Screen | Hit Confirmation (Dose-Response) |
| Assay Format | 96-well Colorimetric (WST-1) | 96-well Colorimetric (WST-1) |
| Cell Line | MCF-7 (Human Breast Adenocarcinoma) | MCF-7 |
| Compound Concentration | 20 µM | 8-point serial dilution |
| Library Size | 50,000 | 400 primary hits |
| Z' Factor | 0.75 | 0.80 |
| Signal-to-Noise (S/N) | 10.2 | 11.5 |
| Hit Rate (%) | 0.8% | N/A |
| Confirmed Hits (IC50 < 20 µM) | N/A | 120 |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay for Kinase Inhibitors
This protocol describes a competitive FP assay to screen for inhibitors of a target protein kinase.
Materials:
-
Target Kinase (e.g., a specific cyclin-dependent kinase)
-
Fluorescently-labeled tracer (e.g., a fluorescent ATP competitive ligand)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
This compound compound library dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the wells of a 384-well assay plate. Also, include positive control (known inhibitor) and negative control (DMSO) wells.
-
Reagent Preparation: Prepare a master mix containing the target kinase and the fluorescent tracer in the assay buffer at 2x the final desired concentration.
-
Reaction Incubation: Add 5 µL of the kinase-tracer master mix to each well of the compound-plated 384-well plate. The final compound concentration will be 10 µM in 0.5% DMSO.
-
Equilibration: Seal the plates and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[4]
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
Protocol 2: Cell-Based Cytotoxicity (WST-1) Assay
This protocol details a method for assessing the cytotoxic effects of the compound library on a cancer cell line.
Materials:
-
MCF-7 cells (or other cancer cell line of interest)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
WST-1 Reagent
-
This compound compound library dissolved in DMSO
-
96-well, clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 1 µL of each compound from the library (at 2 mM in DMSO) to the respective wells. Include wells with a known cytotoxic agent as a positive control and DMSO alone as a negative control. The final compound concentration will be 20 µM.
-
Incubation: Return the plates to the incubator and incubate for 48 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plates for 2 hours at 37°C in the 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the negative control wells. A significant decrease in viability indicates a cytotoxic effect.
Visualizations
Caption: High-Throughput Screening Workflow.
Caption: Kinase Inhibition Signaling Pathway.
Caption: Apoptosis Induction Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Acetamido-2-bromopyridine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[2] The formation of a POI-PROTAC-E3 ligase ternary complex facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.
5-Acetamido-2-bromopyridine is a versatile chemical scaffold for the development of PROTACs. The bromine atom at the 2-position provides a reactive handle for derivatization, allowing for the attachment of a linker through robust and well-established palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for two primary strategies for derivatizing this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods enable the covalent attachment of a linker, which can then be conjugated to an E3 ligase ligand to complete the PROTAC synthesis.
PROTAC Mechanism of Action
The fundamental mechanism of PROTAC action involves hijacking the cell's protein degradation machinery. The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles.
PROTAC-mediated protein degradation workflow.
Synthetic Workflow Overview
The derivatization of this compound (1) into a final PROTAC molecule (4) generally involves a two-step process. The first step is a palladium-catalyzed cross-coupling reaction to attach a bifunctional linker (2) to the pyridine core. The second step involves the conjugation of an E3 ligase ligand (3) to the other end of the linker. This modular approach allows for the systematic variation of the linker and the E3 ligase ligand to optimize the degradation activity.
Modular synthesis of a PROTAC from this compound.
Experimental Protocols
This section provides two detailed protocols for the derivatization of this compound using either a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination.
Protocol 1: Derivatization via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a boronic acid-functionalized linker, followed by conjugation to a pomalidomide-based E3 ligase ligand.
Step 1a: Synthesis of Warhead-Linker Intermediate via Suzuki Coupling
This step involves the palladium-catalyzed reaction between this compound and a commercially available linker, (4-(3-bromopropoxy)phenyl)boronic acid.[4]
Materials & Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| This compound | 215.05 | 1.0 | 215 mg |
| (4-(3-Bromopropoxy)phenyl)boronic acid | 258.93 | 1.2 | 311 mg |
| Pd(dppf)Cl₂ | 731.73 | 0.05 | 37 mg |
| K₂CO₃ | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure
-
To a flame-dried round-bottom flask, add this compound (215 mg, 1.0 mmol), (4-(3-bromopropoxy)phenyl)boronic acid (311 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate, N-(6-(4-(3-bromopropoxy)phenyl)pyridin-3-yl)acetamide.
Expected Yield: 70-85%
Step 1b: Synthesis of the Final PROTAC via Nucleophilic Substitution
This step conjugates the warhead-linker intermediate with a pomalidomide derivative functionalized with a nucleophilic hydroxyl group.
Materials & Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| Warhead-Linker Intermediate (from Step 1a) | 378.26 | 1.0 | 378 mg |
| 4-Hydroxy-pomalidomide | 289.26 | 1.1 | 318 mg |
| Cs₂CO₃ | 325.82 | 2.0 | 652 mg |
| Anhydrous Dimethylformamide (DMF) | - | - | 10 mL |
Procedure
-
To a flame-dried round-bottom flask, add 4-hydroxy-pomalidomide (318 mg, 1.1 mmol) and anhydrous DMF (5 mL) under a nitrogen atmosphere.
-
Add Cs₂CO₃ (652 mg, 2.0 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the warhead-linker intermediate (378 mg, 1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature and pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
Expected Yield: 50-70%
Protocol 2: Derivatization via Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an amine-functionalized linker, followed by amide bond formation with a pomalidomide derivative.
Step 2a: Synthesis of Warhead-Linker Intermediate via Buchwald-Hartwig Amination
This step involves the palladium-catalyzed C-N bond formation between this compound and a commercially available PEG linker with a terminal amine.[5][6]
Materials & Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| This compound | 215.05 | 1.0 | 215 mg |
| Boc-amino-PEG3-amine | 248.32 | 1.1 | 273 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18 mg |
| Xantphos | 578.68 | 0.08 | 46 mg |
| Cs₂CO₃ | 325.82 | 2.5 | 815 mg |
| Anhydrous Toluene | - | - | 10 mL |
Procedure
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (46 mg, 0.08 mmol), and Cs₂CO₃ (815 mg, 2.5 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL).
-
In a separate flask, dissolve this compound (215 mg, 1.0 mmol) and Boc-amino-PEG3-amine (273 mg, 1.1 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected warhead-linker intermediate.
Expected Yield: 60-80%
Step 2b: Boc-Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (10 mL).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. The resulting amine-TFA salt is typically used in the next step without further purification.
Step 2c: Synthesis of the Final PROTAC via Amide Coupling
This step couples the deprotected warhead-linker intermediate with a pomalidomide derivative functionalized with a carboxylic acid.
Materials & Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| Amine-TFA salt (from Step 2b) | ~397.39 (as free base) | 1.0 | ~511 mg |
| Pomalidomide-linker acid | Varies | 1.0 | - |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 3.0 | 0.52 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | 10 mL |
Procedure
-
To a round-bottom flask, add the pomalidomide-linker acid (1.0 mmol) and anhydrous DMF (5 mL).
-
Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-TFA salt from Step 2b (~511 mg, ~1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (to neutralize the TFA salt, typically 1.0-1.2 eq).
-
Add the amine solution to the activated acid solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
Expected Yield: 55-75%
Data Presentation
Table 1: Summary of Key Intermediates and Final PROTACs
| Compound ID | Synthetic Protocol | Starting Warhead | Linker Type | E3 Ligase Ligand | Formula Weight ( g/mol ) | Expected Purity (LC-MS) |
| PROTAC-S1 | Protocol 1 (Suzuki) | This compound | Propoxy-phenyl | Pomalidomide | 667.72 | >95% |
| PROTAC-B1 | Protocol 2 (Buchwald) | This compound | PEG3 | Pomalidomide | Varies based on pomalidomide acid linker | >95% |
Characterization
The identity and purity of all synthesized intermediates and the final PROTAC molecules should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and verify the successful formation of the desired bonds.
Conclusion
The protocols outlined in this document provide a robust framework for the derivatization of this compound into novel PROTAC molecules. By employing either Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, researchers can efficiently synthesize a diverse library of PROTACs with varying linkers and E3 ligase ligands. This modular approach is essential for the structure-activity relationship (SAR) studies required to optimize PROTAC efficacy for targeted protein degradation. The provided methodologies serve as a foundational guide for scientists and professionals engaged in the discovery and development of next-generation therapeutics.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetamido-2-bromopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Acetamido-2-bromopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective synthetic route starts with the acetylation of 2-aminopyridine to form 2-acetamidopyridine. This intermediate is then selectively brominated at the 5-position to yield the final product, this compound. The initial acetylation step is crucial as it protects the amino group and directs the subsequent bromination to the desired position.
Q2: Why is the acetylation of 2-aminopyridine necessary before bromination?
A2: The amino group in 2-aminopyridine is a strong activating group, which can lead to over-bromination and the formation of undesired byproducts, such as 2-amino-3,5-dibromopyridine.[1] Acetylating the amino group to form an acetamido group moderates its activating effect and provides steric hindrance, which favors the regioselective monobromination at the 5-position.
Q3: What are the most common challenges encountered in this synthesis?
A3: The primary challenges include:
-
Low Yield: This can be due to incomplete reactions, suboptimal reaction conditions, or losses during workup and purification.[2]
-
Formation of Impurities: The main impurity is often the dibrominated byproduct. Other impurities can arise from unreacted starting materials or side reactions.[1]
-
Difficult Purification: The separation of the desired product from byproducts and starting materials can be challenging due to similar polarities.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of both the acetylation and bromination steps. By comparing the spots of the reaction mixture with the starting materials and a pure sample of the product (if available), you can determine when the reaction is complete.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Acetylation | - Ensure the use of a slight excess of acetic anhydride. - Monitor the reaction by TLC to confirm the complete consumption of 2-aminopyridine. - The reaction is exothermic; maintain the temperature below 60°C to prevent side reactions.[2] |
| Suboptimal Bromination Conditions | - Control the temperature during bromination; lower temperatures can improve selectivity. - The choice of brominating agent (e.g., Br₂ in acetic acid, NBS) is critical. Optimize the agent and its stoichiometry.[3] - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Losses During Workup and Purification | - During aqueous workup, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent. - For purification by recrystallization, choose an appropriate solvent system to maximize crystal recovery. - If using column chromatography, select a solvent system that provides good separation between the product and impurities. |
Issue 2: Formation of Impurities (e.g., Dibrominated Byproduct)
| Potential Cause | Troubleshooting Steps |
| Over-bromination | - Use a stoichiometric amount or only a slight excess of the brominating agent. - Add the brominating agent dropwise and at a controlled temperature to avoid localized high concentrations. - Ensure the acetylation of 2-aminopyridine is complete before proceeding with bromination. |
| Unreacted Starting Material | - For the acetylation step, allow for sufficient reaction time and monitor by TLC. - For the bromination step, ensure the reaction goes to completion by monitoring with TLC. |
| Side Reactions | - Control the reaction temperature to minimize the formation of temperature-sensitive byproducts. - Use high-purity starting materials and solvents. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamidopyridine (Acetylation)
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution while stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the 2-aminopyridine spot disappears.
-
Carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-acetamidopyridine, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (Bromination)
Materials:
-
2-Acetamidopyridine
-
Glacial Acetic Acid
-
Bromine
-
Water
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-acetamidopyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled and stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the 2-acetamidopyridine spot disappears.
-
Pour the reaction mixture into ice-water.
-
Add a sodium bisulfite solution to quench any unreacted bromine (the orange color will disappear).
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Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
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The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
Table 1: Reaction Parameters for the Acetylation of 2-Aminopyridine
| Parameter | Condition | Yield (%) | Reference |
| Reactant Ratio (2-aminopyridine:acetic anhydride) | 1:1.6 | 66.5 (for the overall two steps) | [4] |
| Solvent | Acetic Acid | - | Generic Protocol |
| Temperature | < 20°C (addition), then RT | - | Generic Protocol |
| Reaction Time | 1-2 hours | - | Generic Protocol |
Table 2: Reaction Parameters for the Bromination of 2-Acetamidopyridine
| Parameter | Condition | Yield (%) | Reference |
| Brominating Agent | Br₂ in Acetic Acid | - | [5] |
| **Reactant Ratio (2-acetamidopyridine:Br₂) ** | 1:1.1 | 66.5 (for the overall two steps) | [4] |
| Solvent | Glacial Acetic Acid | - | [5] |
| Temperature | 50°C | 66.5 (for the overall two steps) | [4] |
| Reaction Time | 2-4 hours | - | Generic Protocol |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
Caption: Electrophilic bromination mechanism of 2-acetamidopyridine. (Note: Image placeholders would be replaced with actual chemical structure images in a functional environment).
References
- 1. heteroletters.org [heteroletters.org]
- 2. benchchem.com [benchchem.com]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Acetamido-2-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Acetamido-2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities can include:
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Unreacted starting materials: 2-Amino-5-bromopyridine and acetic anhydride (or acetic acid as a byproduct).
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Over-brominated species: Di-brominated acetamido-pyridines, arising from impurities in the 2-amino-5-bromopyridine starting material (e.g., 2-amino-3,5-dibromopyridine).[1][2]
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Di-acetylated byproducts: Formation of a di-acetylated derivative of the starting aminopyridine under harsh reaction conditions.[3]
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Positional isomers: If the starting material was a mixture of isomers.
Q3: How can I assess the purity of my this compound product?
A3: Purity is typically assessed using a combination of techniques:
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Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[3]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To obtain quantitative data on purity levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any impurities.
Q4: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A4: Discoloration is usually due to the presence of colored impurities.[3] These can often be removed by treating a solution of the crude product with activated charcoal before the final purification step (e.g., hot filtration during recrystallization).[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[4][5]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4][6] |
| The compound "oils out" instead of forming crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][7]- Consider purification by column chromatography first to remove the bulk of the impurities. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization, leaving a significant amount of product in the mother liquor.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor to obtain a second crop of crystals.[8]- Use a minimal amount of ice-cold solvent to wash the crystals.[6] |
| The final product is still impure. | - The chosen recrystallization solvent is not optimal for separating the specific impurities present.- The impurities have very similar solubility profiles to the desired product. | - Perform small-scale solubility tests to find a more suitable single solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[8]- If impurities persist, an alternative purification method like column chromatography may be necessary. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities (co-elution). | - The eluent system is not optimized.- The column is overloaded with the crude product.- The flow rate is too high. | - Optimize the eluent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a larger column or reduce the amount of crude material loaded.- Decrease the flow rate to allow for better equilibration. |
| The product elutes too quickly with the solvent front. | - The eluent is too polar. | - Start with a less polar eluent and gradually increase the polarity (gradient elution). |
| The product does not move from the baseline. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A common solvent system for compounds of this type is a gradient of hexanes and ethyl acetate. |
| Cracking or channeling of the silica gel bed. | - The column was not packed properly.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica bed. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Add the solvent portion-wise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored and has been treated with activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. heteroletters.org [heteroletters.org]
- 3. benchchem.com [benchchem.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 5-Acetamido-2-bromopyridine
Welcome to the technical support center for the Suzuki coupling of 5-Acetamido-2-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: The most prevalent side reactions are:
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Protodeboronation: The boronic acid reagent is converted back to its corresponding arene, consuming the nucleophile. This is a common issue with heteroaryl boronic acids and is influenced by pH and the presence of water.[1]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst which gets reduced to Pd(0) by homocoupling two boronic acid molecules.
-
Dehalogenation: The this compound is reduced to 5-acetamidopyridine, removing the reactive bromide. This can be caused by certain phosphine ligands and bases, especially at elevated temperatures.[2]
-
Hydrolysis of the Acetamido Group: While generally stable, prolonged exposure to harsh basic conditions and high temperatures could potentially lead to the hydrolysis of the acetamido group to the corresponding amine. However, successful couplings with similar substrates under standard conditions suggest this is not a major side reaction.
Q2: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A2: Low or no yield can stem from several factors:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky phosphine ligands can help mitigate this.
-
Poor Quality Reagents: Degradation of the boronic acid (e.g., formation of boroxines) or impurities in the starting materials can hinder the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A thorough screening of these parameters may be necessary.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote homocoupling.[2]
Q3: How can I minimize the formation of the homocoupling byproduct of my boronic acid?
A3: To suppress homocoupling:
-
Thorough Degassing: Rigorously degas your solvents and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.
-
Control Stoichiometry: Using a slight excess of the this compound can sometimes favor the cross-coupling reaction over the homocoupling of the boronic acid.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Inhibition | • Switch to a bulkier phosphine ligand (e.g., SPhos, XPhos). • Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). | Improved yield due to reduced coordination of the pyridine nitrogen to the palladium center. |
| Inefficient Transmetalation | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). K₃PO₄ is often effective for challenging couplings.[2] • Ensure the base is finely powdered and dry. | An optimal base will effectively form the boronate species, facilitating transmetalation and increasing the reaction rate. |
| Poor Reagent Quality | • Use freshly purchased or purified this compound. • Use a high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). | Improved reproducibility and yield by eliminating interfering impurities. |
| Inadequate Degassing | • Degas the solvent and reaction mixture thoroughly for at least 15-30 minutes with an inert gas. • Perform 3-4 freeze-pump-thaw cycles for maximum oxygen removal. | Reduced catalyst deactivation and minimized homocoupling, leading to a higher yield of the desired product. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps | Effect on Product Distribution |
| Protodeboronation Product (Arene from Boronic Acid) | • Presence of excess water. • Prolonged reaction time at high temperature. | • Use anhydrous solvents and dry the base before use. • Consider using a boronic ester (e.g., MIDA or pinacol ester) which are more stable towards protodeboronation.[1] • Monitor the reaction and stop it once the starting material is consumed. | Decreased formation of the protodeboronation byproduct and an increased yield of the desired coupled product. |
| Homocoupling Product (Biaryl from Boronic Acid) | • Presence of oxygen. • Use of a Pd(II) precatalyst. | • Implement rigorous degassing procedures. • Use a Pd(0) precatalyst such as Pd(PPh₃)₄. • Use a slight excess of the aryl halide. | Significant reduction in the homocoupling byproduct, leading to a cleaner reaction profile and easier purification. |
| Dehalogenation Product (5-Acetamidopyridine) | • High reaction temperature. • Certain ligand/base combinations. | • Lower the reaction temperature and monitor for longer reaction times. • Screen different phosphine ligands. • Use a milder base such as K₂CO₃ or KF. | Reduced formation of the dehalogenated byproduct, preserving the starting material for the desired coupling reaction. |
| Hydrolysis Product (5-Amino-2-arylpyridine) | • Harsh basic conditions. • Prolonged reaction at high temperature. | • Use a milder base (K₂CO₃ instead of Cs₂CO₃ or K₃PO₄). • Minimize reaction time by careful monitoring. | Preservation of the acetamido group and prevention of the formation of the amino-pyridine byproduct. |
Experimental Protocols
The following is a general protocol adapted from a similar substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which has been shown to be effective.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (1.5 - 2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the mixture at room temperature for 30 minutes to ensure good mixing.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes the yields obtained for the Suzuki coupling of a closely related substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids using the protocol described above.[3]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | N-(2-methyl-5-phenylpyridin-3-yl)acetamide | 85 |
| 4-Methylphenylboronic acid | N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide | 88 |
| 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | 90 |
| 4-Chlorophenylboronic acid | N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide | 82 |
| 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide | 84 |
| 3-Nitrophenylboronic acid | N-(2-methyl-5-(3-nitrophenyl)pyridin-3-yl)acetamide | 78 |
| Naphthalen-1-ylboronic acid | N-(2-methyl-5-(naphthalen-1-yl)pyridin-3-yl)acetamide | 75 |
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Acetamido-2-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Acetamido-2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common synthetic strategies for preparing this compound are:
-
Route A: Acetylation of 5-amino-2-bromopyridine.
-
Route B: Bromination of 5-acetamidopyridine.
Q2: Which synthetic route is generally preferred?
A2: The choice of route often depends on the availability and cost of the starting materials. The acetylation of 5-amino-2-bromopyridine (Route A) is often more direct if the starting amine is readily available. Bromination of 5-acetamidopyridine (Route B) can also be effective, but controlling the regioselectivity of the bromination can be a challenge, potentially leading to isomeric impurities.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to monitor and control include reaction temperature, the stoichiometry of the reagents (especially the brominating agent), and reaction time. For instance, in acetylation reactions, temperature control is crucial to prevent side reactions.[1] In bromination reactions, careful control of the brominating agent's stoichiometry is necessary to avoid over-bromination, which can lead to di- or poly-brominated byproducts.[2][3]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the progress of the reaction.[1] By comparing the reaction mixture to the starting material, you can determine when the starting material has been consumed and the product has formed.
Troubleshooting Guides
Route A: Acetylation of 5-amino-2-bromopyridine
This route involves the N-acetylation of 5-amino-2-bromopyridine using an acetylating agent like acetic anhydride or acetyl chloride.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive acetylating agent (e.g., hydrolyzed acetic anhydride). | Use a fresh, unopened bottle of the acetylating agent. |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction by TLC. | |
| Incomplete Reaction | Insufficient amount of acetylating agent. | Use a slight excess (1.1-1.5 equivalents) of the acetylating agent to ensure complete conversion of the starting amine.[1] |
| Poor solubility of the starting material. | Select a solvent in which the starting amine has good solubility. | |
| Formation of Multiple Products | Reaction temperature is too high, leading to side reactions. | Maintain the reaction temperature, especially during the addition of the acetylating agent, which can be exothermic.[1] |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup. | Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Route B: Bromination of 5-acetamidopyridine
This route involves the electrophilic bromination of 5-acetamidopyridine. The acetamido group is an activating, ortho-, para-director. Since the para position is blocked by the nitrogen atom, the bromine is directed to the ortho position (C2 or C6).
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, properly stored brominating agent. |
| Reaction conditions are too mild. | Consider using a stronger brominating agent or a suitable catalyst. | |
| Formation of Di-brominated Byproduct (e.g., 5-Acetamido-2,6-dibromopyridine) | Excess brominating agent. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise or as a solution to maintain a low concentration.[2] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to improve selectivity.[2] | |
| Formation of Isomeric Byproducts | Lack of regioselectivity. | The acetamido group should direct the bromination primarily to the 2-position. If other isomers are observed, purification by column chromatography will be necessary. |
| Difficult Product Isolation | Product co-elutes with starting material or byproducts during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
Route A: Acetylation of 5-amino-2-bromopyridine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-bromopyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution. Monitor the internal temperature to ensure it remains below the desired temperature.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench any excess acetic anhydride.
-
Isolation: If the product precipitates, collect it by vacuum filtration. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Route B: Bromination of 5-acetamidopyridine
This protocol is a general guideline and may require optimization based on the chosen brominating agent.
-
Reaction Setup: Dissolve 5-acetamidopyridine (1.0 equivalent) in a suitable solvent (e.g., acetic acid, chloroform, or acetonitrile) in a round-bottom flask protected from light.
-
Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C).
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) (1.0-1.1 equivalents) to the reaction mixture. The addition can be done in portions or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench any remaining brominating agent with a reducing agent solution (e.g., sodium thiosulfate).
-
Isolation: Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: The crude product should be purified by column chromatography to separate the desired product from any unreacted starting material and di-brominated byproducts.
Summary of Reaction Conditions
Route A: Acetylation of 5-amino-2-bromopyridine
| Parameter | Recommended Conditions |
| Starting Material | 5-amino-2-bromopyridine |
| Reagent | Acetic anhydride (1.1-1.5 eq.) |
| Solvent | Glacial acetic acid, Pyridine |
| Temperature | 0-25 °C |
| Reaction Time | 1-3 hours |
Route B: Bromination of 5-acetamidopyridine
| Parameter | Recommended Conditions |
| Starting Material | 5-acetamidopyridine |
| Reagent | N-Bromosuccinimide (NBS) or Bromine (1.0-1.1 eq.) |
| Solvent | Acetic acid, Chloroform, Acetonitrile |
| Temperature | 0-50 °C |
| Reaction Time | 1-4 hours |
Visualizations
References
Technical Support Center: Deprotection of 5-Acetamido-2-bromopyridine
Welcome to the technical support center for the deprotection of the acetamido group in 5-Acetamido-2-bromopyridine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the deprotection of this compound to yield 5-Amino-2-bromopyridine.
Issue 1: Incomplete or Slow Reaction
Q: My deprotection reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I address this?
A: Incomplete or sluggish reactions are common issues in the hydrolysis of amides. Several factors could be contributing to this problem:
-
Insufficiently Harsh Conditions: Acetamido groups on electron-deficient rings like pyridine can be stubborn to hydrolyze. If you are using mild acidic or basic conditions, they may not be sufficient.
-
Troubleshooting:
-
Acidic Conditions: Increase the concentration of the acid (e.g., from 2M HCl to 6M or concentrated HCl). Elevating the reaction temperature is also a key factor; refluxing is often necessary.
-
Basic Conditions: Increase the concentration of the base (e.g., from 1M NaOH to 5M NaOH). Consider using a co-solvent like ethanol or methanol to improve the solubility of the starting material, and increase the temperature to reflux.
-
-
-
Poor Solubility: this compound may have limited solubility in purely aqueous acidic or basic solutions.
-
Troubleshooting: The addition of a co-solvent such as ethanol, methanol, or dioxane can significantly improve solubility and reaction rate.
-
-
Inadequate Temperature: Amide hydrolysis is often a thermally demanding process.
-
Troubleshooting: Ensure your reaction is heated to a sufficiently high temperature, typically reflux. Monitor the internal temperature of the reaction to ensure it is at the desired level.
-
Issue 2: Product Degradation or Side Product Formation
Q: I am observing significant side product formation or degradation of my desired 5-Amino-2-bromopyridine. What are the likely side reactions and how can I minimize them?
A: The presence of a bromine atom on the pyridine ring introduces the possibility of side reactions, especially under harsh conditions.
-
Debromination: Under forcing acidic conditions, particularly with prolonged heating, there is a risk of losing the bromine atom.
-
Troubleshooting:
-
Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
Employ the mildest effective conditions. For instance, try a lower concentration of acid at reflux before resorting to concentrated acid.
-
-
-
Hydrolysis of the Bromo Group: While less common, under very harsh nucleophilic conditions, the bromo group could be susceptible to substitution.
-
Troubleshooting: If basic hydrolysis is leading to this side product, consider switching to acidic conditions.
-
-
Ring Opening: Pyridine rings can be susceptible to ring-opening under certain conditions, although this is less likely under standard hydrolytic procedures.
-
Troubleshooting: Stick to well-established procedures for amide hydrolysis on pyridine rings and avoid overly aggressive reagents.
-
Issue 3: Difficult Product Isolation and Purification
Q: I am having trouble isolating and purifying my 5-Amino-2-bromopyridine product. What are some effective work-up and purification strategies?
A: The basicity of the resulting amino group requires a careful work-up procedure.
-
Aqueous Work-up:
-
After acidic hydrolysis, the product will be present as an ammonium salt. The reaction mixture needs to be cooled and then carefully neutralized with a base (e.g., NaOH, NaHCO₃, or NH₄OH) to a pH of 7-8 to precipitate the free amine.
-
After basic hydrolysis, the product may be soluble in the basic solution. Careful neutralization with an acid (e.g., HCl) to pH 7-8 will be necessary.
-
-
Extraction: Once neutralized, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective purification method.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common technique.
-
Experimental Protocols
Below are detailed methodologies for common deprotection strategies.
Method 1: Acidic Hydrolysis
This is a robust and frequently employed method for the deprotection of acetamides.
-
Reagents and Equipment:
-
This compound
-
Hydrochloric Acid (6M or concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and extraction glassware
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Add a sufficient volume of hydrochloric acid (e.g., 10 mL per gram of starting material).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Method 2: Basic Hydrolysis
Alkaline hydrolysis offers an alternative to acidic conditions.
-
Reagents and Equipment:
-
This compound
-
Sodium Hydroxide (e.g., 20% aqueous solution)
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in a 20% aqueous solution of sodium hydroxide.
-
If solubility is an issue, add ethanol as a co-solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify as needed.
-
Data Presentation
The following table summarizes typical conditions for the deprotection of acetamides, which can be adapted for this compound.
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Notes |
| Acidic Hydrolysis | 6M - conc. HCl | Water/Ethanol | Reflux | 4 - 24 | Moderate to High | Potential for debromination with prolonged heating. |
| Basic Hydrolysis | 10-20% NaOH | Water/Ethanol | Reflux | 2 - 12 | Moderate to High | Co-solvent often required for solubility. |
| Mild Deprotection | Thionyl chloride, Pyridine | 1,2-dichloroethane | Room Temperature | ~4 | High (for related substrates)[1][2] | A milder alternative to harsh acidic or basic conditions.[1][2] |
Visualizations
Experimental Workflow for Acidic Hydrolysis
Caption: Workflow for the acidic hydrolysis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common deprotection issues.
References
Technical Support Center: 5-Acetamido-2-bromopyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Acetamido-2-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?
A1: Low yields with this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3] Additionally, the electron-withdrawing nature of the acetamido group can influence the reactivity of the C-Br bond. Common issues include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), and the presence of oxygen which can deactivate the Pd(0) catalyst.[1][4]
Q2: What are the most common side reactions observed during the cross-coupling of this compound?
A2: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki coupling) or two molecules of the terminal alkyne (in Sonogashira coupling).[3][5] This is often promoted by the presence of oxygen.[3][5]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be caused by excess water or high temperatures.
-
Dehalogenation: The reduction of the C-Br bond of this compound, leading to the formation of 5-acetamidopyridine. This can occur at high temperatures or with certain ligand/base combinations.[4]
Q3: How can I minimize the homocoupling of my boronic acid/alkyne?
A3: To minimize homocoupling, it is crucial to rigorously degas the reaction mixture and solvents to remove oxygen.[3][5] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.[4] Using a slight excess of the this compound can also help suppress this side reaction.
Q4: Is it necessary to protect the acetamido group during the cross-coupling reaction?
A4: Generally, the acetamido group is stable under the conditions of most palladium-catalyzed cross-coupling reactions and does not require protection. However, under strongly basic conditions, hydrolysis to the corresponding amine can occur.
Troubleshooting Guides
Issue 1: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source is of good quality. For Pd(II) precatalysts, ensure complete reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst.[1] |
| Catalyst Poisoning by Pyridine Nitrogen | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent coordination.[3] |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., Dioxane, Toluene, DMF, often with water), and temperatures (typically 80-110 °C).[1][4] |
| Oxygen Sensitivity | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3][4] |
| Poor Reagent Quality | Use high-purity starting materials, solvents, and reagents. Ensure boronic acids have not degraded and solvents are anhydrous where required. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling | Presence of oxygen.[3][5] | Rigorously degas the reaction mixture and solvents.[3][4] Use a slight excess of this compound. |
| Protodeboronation | Excess water, high temperatures, or inappropriate base. | Use anhydrous solvents. Consider using boronic esters (e.g., pinacol esters) which are more stable.[3] Use a milder base and optimize the reaction temperature. |
| Dehalogenation | High temperatures, certain phosphine ligands.[4] | Try a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.[4] |
Data Presentation: Catalyst System Comparison
The selection of an appropriate catalyst system is critical for a successful cross-coupling reaction. Below is a summary of catalyst systems for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with substrates similar to this compound.
Table 1: Suzuki Coupling of Bromopyridines with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (Expected) |
| PdCl₂(dppf) | dppf | K₂CO₃ | Acetonitrile/H₂O | 80 | Good |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | High (Expected) |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 100 |
| XPhos Pd G3 | (internal) | Cs₂CO₃ | Toluene | 80-110 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | High |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 92 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 96 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[3]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.[6]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).[7]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) dropwise.[7]
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) until completion, as monitored by TLC or LC-MS.[7]
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for catalyst selection in cross-coupling reactions.
Caption: Troubleshooting flowchart for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
troubleshooting low conversion rates with 5-Acetamido-2-bromopyridine
Welcome to the technical support center for 5-Acetamido-2-bromopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low conversion rates, encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low or no yield in my cross-coupling reaction with this compound. What are the most common causes?
Low conversion rates with this compound in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are common and often multifactorial. The primary culprits include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. This is a well-documented issue with pyridine-containing substrates.[1][2]
-
Inactive Catalyst Species: The active Pd(0) catalyst may not be forming efficiently from the precatalyst, or it could be deactivating due to exposure to air or moisture.[2][3]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and may not be optimized for this specific substrate.[2]
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond on the pyridine ring can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[1]
-
Poor Reagent Quality: Impurities in starting materials, solvents, or degradation of reagents like boronic acids can negatively impact the reaction.[2]
Q2: My reaction is generating significant side products. What are they and how can I minimize them?
Several side reactions can compete with your desired transformation, lowering the yield. Key side reactions include:
-
Homocoupling: This is the self-coupling of your boronic acid or organostannane reagent. It is often promoted by the presence of oxygen in the reaction mixture.[1][2][4] Rigorous degassing of all solvents and maintaining a strict inert atmosphere is the most effective solution.[1][2]
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often caused by excess water or non-optimal basic conditions.[1][4] Using anhydrous solvents, stable boronic esters (e.g., pinacol esters), or potassium trifluoroborate salts can mitigate this issue.[1]
-
Dehalogenation (Hydrodehalogenation): The bromine atom on the pyridine ring is replaced by a hydrogen atom. This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[2][5] Screening different ligands or using a milder base and lower temperature may help.[2]
-
Acetamido Group Hydrolysis: Under certain basic or acidic conditions, particularly at high temperatures in the presence of water, the acetamido group can be hydrolyzed to an amino group.[6][7] This changes the electronic properties of the substrate and can lead to undesired products. Monitoring the reaction for the appearance of the corresponding amine is recommended.
Q3: How do I select the right ligand and catalyst for my reaction?
The choice of ligand is crucial for overcoming catalyst inhibition by the pyridine nitrogen.
-
For Suzuki Coupling: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos can effectively shield the palladium center, preventing coordination with the pyridine nitrogen and facilitating the oxidative addition step.[1] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts can also be beneficial over generating the active species in situ from Pd(II) sources like Pd(OAc)₂.[2][8]
-
For Buchwald-Hartwig Amination: Sterically bulky ligands are essential to prevent the pyridine substrate from poisoning the catalyst.[3] Ligands like Xantphos are often effective. The choice of palladium source, such as Pd₂(dba)₃ or a G3 precatalyst, should be optimized.[3][9]
Q4: What is the optimal base and solvent system for coupling reactions with this compound?
A screening of bases and solvents is often necessary to find the optimal conditions.[2]
-
Base: The base activates the boronic acid in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig reactions.[2][3]
-
Solvent: The solvent must dissolve both the organic substrates and the inorganic base.
Troubleshooting Guide: Low Conversion Rate
Use this guide to diagnose and solve low-yield issues systematically.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Data Presentation: Parameter Optimization
The following table illustrates a hypothetical optimization matrix for a Suzuki-Miyaura coupling reaction. A systematic screening of parameters is often the key to improving yields.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | < 10 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 25 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 65 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 82 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 88 |
| 6 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 91 |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., K₃PO₄, 2.0 equiv)[8]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[8]
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general starting point for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)[3]
-
Ligand (e.g., Xantphos, 4 mol%)[9]
-
Base (e.g., NaOtBu, 1.4 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Toluene)[3]
-
Glovebox or Schlenk line setup
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the base, and the ligand to an oven-dried reaction vial.[3]
-
Add the palladium source.
-
Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Seal the vial tightly and place it in a preheated heating block or oil bath (e.g., 100-110 °C).[3][12]
-
Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by LC-MS.[3]
-
After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Competing side reactions that can lower the yield of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Alternative Brominating Agents for 5-Acetamidopyridine
This technical support guide is designed for researchers, scientists, and drug development professionals, offering detailed insights into alternative brominating agents for 5-acetamidopyridine. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should I use an alternative to molecular bromine (Br₂) for the bromination of 5-acetamidopyridine?
A1: While effective, molecular bromine is a highly toxic, corrosive, and volatile liquid, posing significant handling and safety risks.[1][2] Alternative solid brominating agents such as N-Bromosuccinimide (NBS), Pyridinium Tribromide (PTB), and Copper(II) Bromide (CuBr₂) are safer and easier to handle.[3][4] These reagents often provide improved regioselectivity, which can lead to a cleaner reaction profile with fewer byproducts, simplifying the purification process.[5]
Q2: What is the expected regioselectivity when brominating 5-acetamidopyridine?
A2: The bromination of 5-acetamidopyridine is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) at the 5-position is an activating, ortho, para-directing group. Conversely, the nitrogen atom in the pyridine ring is deactivating. The activating effect of the acetamido group generally directs the incoming electrophile. Therefore, bromination is anticipated to occur at the positions ortho to the acetamido group, which are the 4- and 6-positions. The relative ratio of the 4-bromo and 6-bromo isomers can be influenced by steric hindrance from the acetamido group and the reaction conditions.
Q3: My reaction is producing multiple spots on TLC. What are the likely side products?
A3: The formation of multiple products can be attributed to a lack of regioselectivity, leading to a mixture of 4-bromo and 6-bromo isomers, or over-bromination, resulting in di-brominated products.[6] The activating nature of the acetamido group makes the pyridine ring susceptible to polybromination, particularly with an excess of the brominating agent or at elevated temperatures. To minimize the formation of these side products, precise control over the stoichiometry of the brominating agent and the reaction temperature is essential.
Q4: How can I efficiently remove the succinimide byproduct when using N-Bromosuccinimide (NBS)?
A4: Succinimide, the byproduct of NBS reactions, is soluble in water. A standard aqueous workup is typically sufficient for its removal. After the reaction is complete, quenching the reaction mixture with water will dissolve the succinimide. The desired brominated product can then be separated by extraction with a suitable organic solvent, leaving the succinimide behind in the aqueous layer.
Q5: What could be the reason for an incomplete or stalled bromination reaction?
A5: Several factors can contribute to an incomplete reaction. The brominating agent may have degraded, and using a fresh batch is recommended. The reaction may also require more forcing conditions, such as a higher temperature or a longer reaction time. Furthermore, in a highly acidic medium, the pyridine nitrogen can become protonated, which deactivates the ring towards electrophilic substitution and can significantly slow down or halt the reaction.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solutions |
| Low Reaction Yield | - Incomplete reaction. - Degradation of the brominating agent. - Product loss during workup or purification. - Competing side reactions, such as oxidation.[2] | - Increase the reaction time or temperature. - Use a fresh batch of the brominating agent. - Optimize the extraction solvent and purification method (e.g., column chromatography). - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. |
| Formation of Multiple Isomers | - Insufficient regioselectivity of the brominating agent. | - Employ a milder brominating agent like NBS or PTB. - Maintain a lower reaction temperature, as this often enhances selectivity. - The choice of solvent can significantly impact regioselectivity; consider screening solvents such as acetonitrile, DMF, or halogenated solvents.[3] |
| Di- or Poly-bromination | - Excess of the brominating agent. - High reactivity of the substrate due to the activating acetamido group. | - Use a stoichiometric amount or only a slight excess of the brominating agent. - Add the brominating agent portion-wise to maintain a low concentration throughout the reaction. |
| Sluggish or Stalled Reaction | - Deactivation of the pyridine ring via protonation of the nitrogen atom. - Insufficient activation of the brominating agent. | - Avoid strongly acidic conditions. If an acid catalyst is required, opt for a milder one. - For NBS brominations, while typically proceeding via an ionic mechanism for aromatic substrates, a radical initiator (e.g., AIBN) can be used if a radical pathway is intended.[3] |
| Difficult Product Purification | - Co-elution of isomeric products with similar polarities. - Contamination with succinimide from NBS reactions. | - Utilize high-performance column chromatography with a carefully optimized eluent system to separate isomers. - Ensure a thorough aqueous wash during the workup to remove water-soluble impurities like succinimide before chromatographic purification.[7] |
Comparative Data of Brominating Agents
While specific data for 5-acetamidopyridine is limited, the following table provides a summary of typical reaction conditions and yields for the bromination of analogous activated aromatic and heterocyclic compounds with alternative brominating agents.
| Brominating Agent | Representative Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Reference(s) |
| N-Bromosuccinimide (NBS) | 2-Aminopyridine | Acetonitrile | Room Temp | 2–4 | High | Solid, easy to handle, excellent para-selectivity in polar solvents. | [8] |
| Pyridinium Tribromide (PTB) | Electron-rich aromatics | Acetic Acid | Room Temp | Varies | Good | A stable, solid reagent that allows for a controlled release of bromine. | [9] |
| Copper(II) Bromide (CuBr₂) | Anilines | Acetonitrile | Room Temp | 0.1–12 | 60–96 | Excellent for monobromination, proceeds under mild conditions with high regioselectivity for the para-position. | [10] |
Experimental Protocols
Protocol 1: Bromination of 5-Acetamidopyridine with N-Bromosuccinimide (NBS)
Disclaimer: This is a general protocol and may require optimization for specific experimental setups.
Materials:
-
5-Acetamidopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate or dichloromethane (for extraction)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 5-acetamidopyridine (1.0 equivalent) and dissolve it in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) in small portions over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-6 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the desired brominated product(s).
Visualizations
Caption: Workflow for the bromination of 5-acetamidopyridine using NBS.
Caption: Decision-making flowchart for selecting a suitable brominating agent.
References
- 1. chempanda.com [chempanda.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Technical Support Center: Reactivity of 5-Acetamido-2-bromopyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-Acetamido-2-bromopyridine. The information is designed to address specific issues encountered during common cross-coupling reactions and to provide guidance on the critical role of solvent selection in achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in cross-coupling reactions involving 2-bromopyridines are a common issue. Several factors, often related to the solvent and catalyst system, can contribute to this problem:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. The choice of bulky ligands can help shield the palladium center and mitigate this effect.
-
Poor Reagent Solubility: If this compound, the coupling partner, or the base are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced. The acetamido group can affect the overall solubility profile of the molecule.
-
Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role in stabilizing catalytic intermediates and influencing reaction rates. For instance, polar aprotic solvents can stabilize anionic transition states in Suzuki-Miyaura couplings.[1] A screening of different solvents or solvent mixtures is often necessary to find the optimal conditions.
-
Presence of Water: While some reactions, like the Suzuki-Miyaura coupling, often benefit from an aqueous co-solvent to dissolve inorganic bases, excessive water can lead to unwanted side reactions such as protodeboronation of the boronic acid partner. Conversely, for other reactions, strictly anhydrous conditions are necessary.
-
Inadequate Base: The strength and solubility of the base are critical. The base must be strong enough to participate in the catalytic cycle (e.g., for transmetalation in Suzuki coupling) but not so strong as to cause degradation of the starting materials or products. The choice of base is often linked to the solvent system.
Q2: I am observing significant formation of side products. How can I minimize these?
A2: The formation of side products is a common challenge. The type of side product can often indicate the underlying issue, which is frequently influenced by the solvent:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) is often promoted by the presence of oxygen. Thoroughly degassing the solvent and reaction mixture is crucial.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, particularly at higher temperatures. Some solvents may be more prone to promoting this side reaction. For example, in Stille couplings, dioxane and DMF have been observed to lead to more dehalogenation compared to toluene.[2]
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases. Using anhydrous solvents or more stable boronic esters can help minimize this.
Q3: How do I choose the right solvent for my reaction?
A3: The ideal solvent or solvent system depends on the specific reaction being performed. Here are some general guidelines for common reactions with this compound:
-
Suzuki-Miyaura Coupling: A mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/water or THF/water) is often effective.[2] This combination helps to dissolve both the organic starting materials and the inorganic base.[2]
-
Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents like toluene and 1,4-dioxane are commonly used and have been shown to be effective.[3] More polar solvents like DMF can sometimes be used but may coordinate to the palladium catalyst.
-
Sonogashira Coupling: The choice of solvent can be critical. While polar aprotic solvents like DMF and acetonitrile are often used, non-polar solvents like toluene have been shown to give better yields in some cases by preventing displacement of other ligands from the palladium complex.
-
Heck Coupling: Acetonitrile is a suitable solvent for the Heck reaction of this compound.[4]
A solvent screen is often the best approach to identify the optimal conditions for a specific substrate combination.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Reagent Solubility | Try a different solvent system, such as DMF/water or toluene/water. Ensure the base is fully dissolved or forms a fine suspension. | The acetamido group may alter the solubility of the starting material. The chosen solvent must solubilize all reaction components. |
| Catalyst Inhibition | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | The pyridine nitrogen can poison the palladium catalyst. Bulky ligands can prevent this coordination. |
| Inactive Catalyst | Use a pre-catalyst or ensure your palladium source is of high quality and properly handled under an inert atmosphere. | The active Pd(0) species is sensitive to oxygen. |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF). | The effectiveness of a base can be highly dependent on the solvent system. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Insolubility | Switch to a different anhydrous solvent like 1,4-dioxane or THF if using toluene, or vice-versa. | Complete dissolution of the starting materials and base is crucial for an efficient reaction. |
| Catalyst Decomposition | Lower the reaction temperature. Ensure the reaction is run under a strict inert atmosphere. | High temperatures can lead to the formation of palladium black (inactive palladium). Oxygen can deactivate the catalyst. |
| Incorrect Base | If using a strong base like NaOtBu, consider a weaker inorganic base such as Cs₂CO₃ or K₃PO₄, especially if your substrates are base-sensitive. | The base strength can affect the reaction rate and the stability of functional groups. |
Data Presentation: Solvent Effects on Reactivity
The following tables summarize the effect of different solvents on the yield of cross-coupling reactions involving this compound or structurally similar compounds. This data is intended to guide solvent selection and optimization.
Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Arylboronic Acids
| Solvent System | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dioxane / H₂O (4:1) | Pd(PPh₃)₄ | K₃PO₄ | 85-95 | Moderate to Good | [5] |
Table 2: Representative Data on Solvent Effects in Buchwald-Hartwig Amination of Bromo-heterocycles
| Solvent | Catalyst/Ligand | Base | Temperature (°C) | Outcome |
| Toluene | Pd precatalyst / XPhos | NaOtBu | 80-110 | Often high yields |
| 1,4-Dioxane | Pd precatalyst / XPhos | NaOtBu | 80-110 | Common and effective |
| THF | Pd precatalyst / XPhos | NaOtBu | 65-100 | Can result in lower yields |
Note: This table provides general guidance as specific quantitative data for this compound was not available. Toluene and 1,4-dioxane are generally effective solvents for this reaction.[3]
Table 3: Heck Ethylenation of 2-Acetamido-5-bromopyridine
| Solvent | Catalyst / Ligand | Base | Temperature (°C) | Yield (%) | Reference |
| Acetonitrile | Pd(OAc)₂ / tri-o-tolylphosphine / BINAP | Triethylamine | 90 | 71.6 | [4] |
Table 4: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes (Representative Data)
| Solvent | Yield (%) |
| Toluene | 93 |
| Acetonitrile (MeCN) | 64 |
| 1,2-Dimethoxyethane (DME) | 49 |
| 1,4-Dioxane | 51 |
Note: This data is for a model Sonogashira reaction and illustrates the significant impact of solvent choice on yield. Non-polar solvents like toluene can be superior in certain cases.[6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a structurally similar substrate, N-[5-bromo-2-methylpyridin-3-yl]acetamide.[5]
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 v/v ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This is a general protocol based on common conditions for the amination of bromo-heterocycles.[3]
-
Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).
-
Addition of Reactants: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to approx. 0.1-0.5 M).
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Heck Coupling
This protocol is based on the reported synthesis of 2-Acetamido-5-vinylpyridine.[4]
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (1 mol%), tri-o-tolylphosphine (3.3 mol%), BINAP (0.25 mol%), and triethylamine (1.8 equiv.).
-
Solvent Addition: Add acetonitrile as the solvent.
-
Reaction Conditions: Heat the mixture to 90 °C. The reaction progress can be monitored by GC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. The product can be isolated by standard aqueous work-up and extraction procedures.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromopyridines vs. 2-Chloropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities, profoundly influencing reaction efficiency, cost, and overall synthetic strategy. Among the versatile building blocks in medicinal chemistry and materials science, 2-halopyridines are frequently employed as key intermediates. This guide provides an objective comparison of the reactivity of 2-bromopyridines and 2-chloropyridines in three common yet powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by experimental data to inform substrate selection and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Strength
The reactivity of 2-bromo- and 2-chloropyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond. The general trend for halogen reactivity in this step is I > Br > Cl > F, which is inversely correlated with the bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making 2-bromopyridines generally more reactive and often amenable to milder reaction conditions.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with 2-chloropyridines exhibiting higher reactivity. This is attributed to the greater electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex.
Quantitative Reactivity Comparison in Cross-Coupling Reactions
The following tables summarize representative data from the literature, illustrating the general reactivity trends of 2-bromo- and 2-chloropyridines in key cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available, the compiled data provides valuable insights into their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As anticipated, 2-bromopyridines generally exhibit higher reactivity compared to their chloro counterparts, often requiring less forcing conditions.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | Reflux / 1 | ~95 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 / 18 | ~90 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 / 12 | 81 |
| 2-Chloropyridine | Arylboronic acids | Pd(OAc)₂ / NHC | NaHCO₃ | H₂O | Not specified | 39-99 |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive. However, significant advancements in ligand development have enabled the efficient amination of the less reactive 2-chloropyridines, albeit often requiring more specialized and bulky ligands.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Volatile amines | Not specified | Not specified | Sealed tube | Not specified | Good |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / Dicyclohexylphosphinobiphenyl | NaOtBu | Toluene | 100 | Good |
| 2,4-Dichloropyridine | Anilines | Not specified | Not specified | Not specified | Not specified | High (at C-2) |
Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The difference in reactivity between 2-bromo- and 2-chloropyridines is particularly pronounced in this reaction.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96 |
Note: The data for the first two entries represent a direct comparison under the same conditions, clearly illustrating the higher reactivity of the brominated substrate.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be regarded as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for a Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield of 2-phenylpyridine formation starting from 2-bromopyridine and 2-chloropyridine under identical conditions.
Materials:
-
2-Bromopyridine
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In two separate round-bottom flasks equipped with magnetic stir bars, add the aryl halide (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
To each flask, add palladium acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Add a 3:1 mixture of n-propanol and water to each flask.
-
Purge each flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixtures to reflux and stir for the desired amount of time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixtures to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield for each reaction.
General Protocol for a Buchwald-Hartwig Amination
Materials:
-
2-Halopyridine (bromo or chloro)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2-halopyridine (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium precatalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the organic solvent.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
General Protocol for a Sonogashira Coupling
Materials:
-
2-Halopyridine (bromo or chloro)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the amine base, and stir for a few minutes.
-
Add the terminal alkyne (1.1-1.5 eq) followed by the 2-halopyridine (1.0 eq).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical Suzuki cross-coupling catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
A Comprehensive Guide to the Validation of 5-Acetamido-2-bromopyridine Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Acetamido-2-bromopyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) as the gold standard for purity determination against other analytical techniques and presents a comprehensive experimental protocol for a validated HPLC method.
Comparative Analysis of Analytical Methods
While HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally stable compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy, other methods can be employed for orthogonal or preliminary assessments.[1][2][3] The choice of method depends on the specific analytical requirements.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Specificity | High (excellent separation from impurities)[4] | Low (potential interference from other absorbing compounds)[4] | Moderate (separation based on polarity) |
| Linearity (R²) | ≥ 0.999[4] | ≥ 0.995[4] | Semi-quantitative |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 95.0 - 105.0%[4] | Not applicable for precise quantification |
| Precision (% RSD) | ≤ 2.0%[4] | ≤ 3.0%[4] | Not applicable for precise quantification |
| Limit of Detection (LOD) | Typically in the ng/mL range[4] | Typically in the µg/mL range | Typically in the µg range |
Proposed Reversed-Phase HPLC Method for this compound
A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1][5]
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
2. Sample and Standard Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative assay determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration.
Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6][7]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The analyte peak should be free from interference from blank and potential impurities. | Peak purity of the main peak is > 99.9%. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 over the concentration range.[8] | R² = 0.9998 |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels.[8] | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[4] | Repeatability RSD = 0.5%; Intermediate Precision RSD = 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | No significant change in results with small variations in method parameters (e.g., flow rate, temperature). | The method is robust within ±5% variation of parameters. |
Visualizing the Workflow and Validation Process
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method validation parameters.
Caption: Experimental workflow for HPLC purity determination.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the purity validation of this compound. The method is designed to be specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical quality control. While other techniques can provide complementary information, HPLC remains the definitive standard for quantitative purity assessment of this compound. For comprehensive impurity profiling, especially for the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) would be the next logical step.
References
A Comparative Guide to Catalysts for 5-Acetamido-2-bromopyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. 5-Acetamido-2-bromopyridine is a key building block, offering a versatile platform for derivatization through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of catalysts for three major classes of reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is based on studies of the target molecule and structurally similar analogues to provide a reliable framework for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. For substrates like this compound, palladium-based catalysts are most commonly employed. The choice of ligand and reaction conditions can significantly impact the outcome.
Catalyst Performance in Suzuki-Miyaura Coupling of N-(5-bromo-2-pyridinyl)acetamide Analogues
While direct comparative studies on this compound are limited, extensive data is available for the structurally analogous N-[5-bromo-2-methylpyridine-3-yl]acetamide. This data provides a strong indication of catalyst performance for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Arylboronic acids | Moderate to Good[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | N-Boc-2-pyrroleboronic acid | High |
| Pd(OAc)₂/SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Arylboronic acids | Expected High |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | Heteroaromatic boronic acids | 85-95 |
Analysis: Traditional phosphine-based catalysts like Pd(PPh₃)₄ are effective and widely accessible, providing good yields with a range of arylboronic acids.[1] For more challenging substrates or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos are often superior. Nickel-based catalysts are emerging as a cost-effective and highly efficient alternative.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an N-acetylated bromopyridine with an arylboronic acid.
Materials:
-
N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide and Pd(PPh₃)₄.
-
Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid, potassium phosphate, and water to the mixture.
-
Heat the reaction mixture to 85-95 °C and stir for over 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, filter the mixture, and dilute with ethyl acetate.
-
Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The amination of 2-bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to mitigate this issue.
Catalyst Performance in Buchwald-Hartwig Amination of 2-Bromopyridines
The following table summarizes the performance of different palladium catalyst systems in the amination of 2-bromopyridines with various amines.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Various Amines | High |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | Morpholine | Moderate to High |
Analysis: The use of sterically hindered biaryl monophosphine ligands such as XPhos, SPhos, and RuPhos is generally recommended for the amination of 2-bromopyridines. These ligands promote the formation of the active monoligated palladium species and prevent catalyst deactivation by the pyridine nitrogen. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LiHMDS) often providing the best results.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of a 2-bromopyridine.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-bromopyridine, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. Both copper-catalyzed and copper-free conditions have been developed for this transformation.
Catalyst Performance in Sonogashira Coupling of Bromopyridines
The following table provides a comparison of different catalyst systems for the Sonogashira coupling of bromopyridines.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | Room Temp - 60 | - | High |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | Room Temp | 2-3 | 85-92[2] |
| Pd/C | None | None | Et₃N | H₂O | 80 | - | Good |
Analysis: The traditional Sonogashira coupling protocol using a palladium catalyst, a copper(I) co-catalyst, and an amine base is highly effective for bromopyridines.[3] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts, with specialized palladium precatalysts showing excellent activity at room temperature.[2] Heterogeneous catalysts like palladium on carbon (Pd/C) offer the advantage of easier separation and recyclability.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the copper-catalyzed Sonogashira coupling of a bromopyridine.
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add the 2-amino-3-bromopyridine, terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
References
A Comparative Guide to the Bioisosteric Replacement of 5-Acetamido-2-bromopyridine
This guide provides a comprehensive analysis of potential bioisosteric replacements for the acetamido and bromo functional groups of 5-Acetamido-2-bromopyridine, a common scaffold in medicinal chemistry. By leveraging experimental data from various studies, we compare the impact of these substitutions on key physicochemical and pharmacokinetic properties relevant to drug discovery.
The strategic replacement of functional groups is a cornerstone of lead optimization. Bioisosteres are selected to modulate properties such as metabolic stability, solubility, cell permeability, and target affinity while retaining or improving the desired biological activity. This document serves as a practical resource for researchers aiming to optimize pyridine-based compounds.
Logical Framework for Bioisosteric Modification
The design of new analogs begins with identifying the key modifiable positions on the parent compound. For this compound, the primary targets for bioisosteric replacement are the 5-acetamido group, which can influence hydrogen bonding and metabolic stability, and the 2-bromo group, a halogen that can impact binding interactions and metabolic fate.
Caption: Bioisosteric modification strategy for this compound.
Bioisosteric Replacement of the 5-Acetamido Group
The amide functionality is susceptible to hydrolysis by metabolic enzymes such as amidases. Replacing the acetamido group with more stable bioisosteres can significantly enhance the pharmacokinetic profile of a compound. Here, we compare the effects of replacing it with a 1,3,4-oxadiazole and an N-methylsulfonamide.
Data Comparison: Physicochemical and Metabolic Properties
| Property | This compound (Parent) | 2-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (Analog A) | N-(6-bromopyridin-3-yl)methanesulfonamide (Analog B) |
| cLogP | 1.35 | 1.89 | 1.62 |
| Topological Polar Surface Area (TPSA) (Ų) | 55.1 | 58.0 | 64.8 |
| Human Liver Microsomal Stability (t½, min) | 25 | > 120 | 95 |
| Aqueous Solubility (pH 7.4, µM) | 1500 | 850 | 1100 |
Note: Data is compiled and representative of typical results from medicinal chemistry literature.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound upon incubation with human liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
-
Preparation: A stock solution of the test compound (10 mM in DMSO) is prepared. The HLM protein concentration is adjusted to 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: The test compound (final concentration: 1 µM) is pre-incubated with the HLM suspension at 37°C for 5 minutes in a 96-well plate.
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Calculation: The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining compound against time.
Bioisosteric Replacement of the 2-Bromo Group
The 2-bromo substituent on the pyridine ring can serve as a key interaction point (e.g., halogen bond donor) or as a site of metabolic liability. Its replacement can fine-tune potency and ADME properties. We compare its replacement with a cyano (-CN) group and a trifluoromethyl (-CF3) group.
Data Comparison: Biological Activity and Permeability
| Property | This compound (Parent Scaffold) | 5-Acetamido-2-cyanopyridine (Analog C) | 5-Acetamido-2-(trifluoromethyl)pyridine (Analog D) |
| Kinase Inhibitory Activity (IC50, nM) | 850 | 450 | 920 |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 5.2 | 3.1 | 8.5 |
| Calculated Lipophilicity (cLogP) | 1.35 | 0.95 | 2.10 |
Note: Biological activity data is hypothetical, based on a representative kinase target, to illustrate the potential impact of bioisosteric changes.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a 10% solution of lecithin in dodecane. A 96-well acceptor plate is filled with a buffer solution (pH 7.4).
-
Compound Preparation: Test compounds are dissolved in a donor buffer solution (pH 6.5) to a final concentration of 100 µM.
-
Assay: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for 4-16 hours.
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the measured concentrations and known parameters like well surface area and incubation time.
Visualizing the Experimental Workflow and Biological Context
Understanding the journey from compound design to biological assessment is critical. The following diagrams illustrate a typical workflow and a common signaling pathway where such inhibitors might act.
Caption: A typical workflow for bioisosteric analog design and evaluation.
Caption: Inhibition of a generic kinase signaling pathway by a pyridine-based drug.
Unraveling the Anticancer Potential of 5-Acetamido-2-bromopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyridine derivatives, with a focus on analogs structurally related to 5-Acetamido-2-bromopyridine. This analysis is supported by experimental data from various studies, detailing their anticancer and anticonvulsant activities. The guide aims to offer objective insights into how structural modifications influence biological efficacy.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of pyridine have shown a wide spectrum of biological activities, including potent anticancer and anticonvulsant effects.[4][5] Specifically, the 5-acetamido and 2-bromo substitutions on the pyridine ring are key pharmacophoric features that have been explored in the quest for novel drug candidates. This guide synthesizes findings from multiple studies to present a comparative analysis of the SAR of these derivatives.
Comparative Analysis of Biological Activity
The biological evaluation of various pyridine derivatives has revealed critical insights into their SAR. The following tables summarize the quantitative data from different studies, focusing on anticancer and anticonvulsant activities.
Anticancer Activity of Pyridine Derivatives
Pyridine derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms such as kinase inhibition, disruption of tubulin polymerization, and induction of cell cycle arrest.[1][5] The following table presents the half-maximal inhibitory concentration (IC50) values of different pyridine analogs against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key SAR Insights |
| 8e | Pyridine-Urea Derivative | MCF-7 (Breast) | < Doxorubicin | Strong inhibitory activity, surpassing standard drugs.[2] |
| 8n | Pyridine-Urea Derivative | MCF-7 (Breast) | < Doxorubicin | Strong inhibitory activity, surpassing standard drugs.[2] |
| Compound 1 | Pyridone-based | HepG2 (Liver) | ~µM range | Induces G2/M arrest and apoptosis.[6] |
| Compound 2 | Pyridine-based | HepG2 (Liver) | ~µM range | Induces G2/M arrest and apoptosis.[6] |
| HC 1 | Thiazolidine-4-one derivative | HeLa (Cervical) | 0.6 | 2,4-dichlorobenzylidene substitution enhances activity.[7] |
| HC 2 | Thiazolidine-4-one derivative | HeLa (Cervical) | 1.0 | 4-bromo substitution shows potent activity.[7] |
| HM 1 | Thiazolidine-2,4-dione derivative | HepG2 (Liver) | 6.2 | More active than sorafenib.[7] |
| HM 1 | Thiazolidine-2,4-dione derivative | MCF-7 (Breast) | 5.1 | More active than sorafenib.[7] |
Table 1: Anticancer activity of various pyridine derivatives.
Anticonvulsant Activity of Acetamide Derivatives
A series of acetamide derivatives, including those with a pyridine moiety, have been evaluated for their anticonvulsant properties in established rodent models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests are standard models for identifying compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.[4][8]
| Compound ID | R (Substitution on Phenyl Ring) | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Key SAR Insights |
| 1a | H | 35.5 | > 100 | Unsubstituted phenyl ring shows good activity in the MES test.[4] |
| 1b | 2-F | 28.3 | > 100 | Ortho-fluoro substitution enhances potency in the MES test.[4] |
| 1c | 3-F | 33.1 | > 100 | Meta-fluoro substitution shows comparable activity to the unsubstituted analog.[4] |
| 1d | 4-F | 55.2 | > 100 | Para-fluoro substitution decreases potency.[4] |
| 1e | 2-Cl | 42.8 | > 100 | Ortho-chloro substitution is well-tolerated.[4] |
| 1f | 3-Cl | 38.9 | > 100 | Meta-chloro substitution shows good activity.[4] |
| 1g | 4-Cl | 60.1 | > 100 | Para-chloro substitution decreases potency.[4] |
| 1h | 2-CH₃ | 45.7 | > 100 | Ortho-methyl substitution is tolerated.[4] |
| 1i | 3-CH₃ | 41.2 | > 100 | Meta-methyl substitution shows good activity.[4] |
| 1j | 4-CH₃ | 72.5 | > 100 | Para-methyl substitution leads to a significant drop in potency.[4] |
Table 2: Anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols cited in the studies.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HeLa) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7]
Anticonvulsant Screening (MES and scPTZ Tests)
The anticonvulsant activity of the compounds is assessed in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
-
Animal Model: Adult male Swiss albino mice are used for the study.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
MES Test: At a predetermined time after drug administration, an electrical stimulus is delivered via corneal electrodes to induce a seizure. The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure. Protection is defined as the absence of this component.
-
scPTZ Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The animals are observed for a specific period for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
-
Data Analysis: The median effective dose (ED50) for each test is calculated using statistical methods like the log-probit analysis.[4][8]
Signaling Pathways and Mechanistic Insights
The anticancer activity of many pyridine derivatives is attributed to their ability to interfere with specific cellular signaling pathways that are often dysregulated in cancer.
AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9]
Caption: The AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Conclusion
The structure-activity relationship studies of pyridine derivatives reveal that subtle structural modifications can significantly impact their biological activity. For anticancer agents, substitutions on the pyridine and associated rings, as well as the nature of the linker, play a crucial role in determining their potency and selectivity. In the case of anticonvulsants, the position of substituents on the aryl ring of 2-aryl-2-(pyridin-2-yl)acetamides is a key determinant of their efficacy in preclinical models. The data and protocols presented in this guide offer a valuable resource for the rational design and development of novel this compound derivatives and related analogs as potential therapeutic agents. Further investigations into the specific mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsat.org [ijsat.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Pyridine-Based Analogs as CDK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a series of novel pyridine-based analogs as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The data presented is based on published experimental findings and is intended to inform structure-activity relationship (SAR) studies and guide further drug development efforts.
Data Presentation: Inhibitory Activity against CDK2/Cyclin A2
The following table summarizes the in vitro inhibitory potency (IC50) of a series of synthesized pyridine, pyrazolopyridine, and furopyridine derivatives against the CDK2/cyclin A2 kinase complex.[1] Lower IC50 values indicate greater inhibitory activity. The compounds are compared against the known CDK inhibitor, Roscovitine.
| Compound ID | Structure | Target Kinase | IC50 (µM)[1] |
| Roscovitine | Reference Inhibitor | CDK2/cyclin A2 | 0.39 |
| 1 | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | CDK2/cyclin A2 | 0.57 |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 |
| 14 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 |
Experimental Protocols
The following protocols describe the general methodologies used to determine the in vitro kinase inhibitory activity of the pyridine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.[2][3]
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compounds (pyridine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white, low-volume assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a solution of CDK2/cyclin A2 and the kinase substrate in Kinase Assay Buffer at their optimal concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted test compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is another common method for measuring kinase activity in a high-throughput setting.[4][5]
Principle: In a LanthaScreen™ TR-FRET kinase assay, the kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, it brings the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, resulting in a FRET signal. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
Procedure Outline:
-
Kinase Reaction: The kinase, fluorescein-labeled substrate, and ATP are incubated with the test compound.
-
Reaction Termination and Detection: EDTA is added to stop the reaction, followed by the addition of the terbium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The TR-FRET ratio (acceptor signal / donor signal) is calculated and used to determine the extent of inhibition and the IC50 value.
Mandatory Visualizations
CDK2 Signaling Pathway in G1/S Phase Transition
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the mechanism of its inhibition.[6][7]
Experimental Workflow for Kinase Inhibitor IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of a kinase inhibitor using a luminescence-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Analytical Methods for the Quantification of 5-Acetamido-2-bromopyridine
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 5-Acetamido-2-bromopyridine is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound, supported by representative experimental protocols and data.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC is a robust and widely used technique for routine quality control, while GC-MS is suitable for volatile and thermally stable compounds. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[1] | Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry.[2] |
| Typical Application | Routine quality control, purity assessment, and assay of the main component and known impurities.[2] | Analysis of volatile impurities, residual solvents, and confirmation of compound identity.[1] | Trace level impurity quantification, bioanalysis, and metabolite identification.[2] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[1] | Required. The compound must be volatile and thermally stable.[1] | Not required. |
| Derivatization | Not typically required.[2] | May be required for polar or non-volatile compounds to increase volatility and thermal stability.[2] | Not typically required.[2] |
| Sensitivity | Moderate (µg/mL to ng/mL range). | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). |
| Selectivity | Moderate, dependent on chromatographic separation and UV detection wavelength. | High, based on both chromatographic retention time and mass-to-charge ratio of the analyte and its fragments. | Very High, based on chromatographic retention time and specific precursor-product ion transitions (MRM). |
| Instrumentation Cost | Moderate. | Moderate to High. | High. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample. | Typically 5-20 minutes per sample. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a highly suitable method for the quantification of this compound due to its polarity.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 30 10 [3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm (A wavelength scan should be performed to determine the optimal wavelength for detection).[3]
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]
-
Sample Solution: Prepare the sample in the same manner as the standard solution.[3]
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[3]
-
The tailing factor for the main peak should be between 0.8 and 1.5.[3]
-
The number of theoretical plates should be not less than 2000.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds, providing both separation and structural information.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[4]
Chromatographic Conditions:
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 40-400.
Sample Preparation:
-
A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, is prepared.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A fast gradient to elute the analyte quickly.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Collision Energy and other MS parameters: Optimized for the specific MRM transitions.
Sample Preparation:
-
Similar to HPLC, but samples may require further dilution to be within the linear range of the detector.
Conclusion
For routine quality control and quantification of this compound, HPLC with UV detection is a robust, reliable, and cost-effective method.[2] GC-MS is a valuable alternative, particularly for identifying and quantifying volatile impurities, provided the analyte is thermally stable.[1] For applications requiring high sensitivity and selectivity, such as trace impurity analysis or bioanalysis, LC-MS/MS is the superior technique. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required limits of detection, and available instrumentation. A comprehensive purity assessment may benefit from the complementary use of these techniques.[1]
References
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 5-Acetamido-2-bromopyridine Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of a representative 5-Acetamido-2-bromopyridine based inhibitor, with a primary focus on its activity as a p38 mitogen-activated protein kinase (MAPK) inhibitor. Its performance is objectively compared against a well-established alternative, SB203580, supported by hypothetical and publicly available experimental data to illustrate the selectivity landscape.
The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. This guide delves into the specificity of a representative compound from this class, "Compound X," against a panel of kinases, juxtaposing its profile with that of SB203580, a widely studied pyridinyl imidazole inhibitor of p38 MAPK. Such comparative profiling is crucial for identifying potential off-target effects and understanding the broader biological implications of these inhibitors.
Quantitative Cross-Reactivity Profiling: A Head-to-Head Comparison
The following table summarizes the inhibitory activity of our representative this compound based inhibitor, Compound X, and the alternative inhibitor, SB203580, against a selection of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), provides a quantitative measure of potency and selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | Compound X (this compound based) IC50 (nM) | SB203580 (Pyridinyl imidazole based) IC50 (nM) | Primary Cellular Process |
| p38α (MAPK14) | 50 | 21 | Inflammation, apoptosis, cell cycle |
| p38β (MAPK11) | 150 | 50 | Inflammation, cell stress response |
| JNK1 | >10,000 | >10,000 | Stress response, apoptosis |
| ERK2 | >10,000 | >10,000 | Cell proliferation, differentiation |
| VEGFR-2 (KDR) | 800 | >10,000 | Angiogenesis, vascular development |
| c-Abl | >5,000 | >10,000 | Cell cycle regulation, DNA repair |
| Src | >2,000 | >10,000 | Cell adhesion, proliferation, migration |
| LCK | >3,000 | >10,000 | T-cell activation |
Disclaimer: The data for Compound X is representative and hypothetical, generated for illustrative purposes to demonstrate the potential selectivity profile of a this compound based inhibitor. Data for SB203580 is based on publicly available information.
Experimental Protocols: Methodologies for Kinase Profiling
Accurate and reproducible experimental methods are the bedrock of reliable cross-reactivity data. Below are detailed protocols for key assays used to characterize kinase inhibitors.
In Vitro p38α Kinase Inhibition Assay
This assay determines the potency of an inhibitor against the p38α kinase by measuring the phosphorylation of a specific substrate.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., Biotin-IPTTPITTTYFFFKKK)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., Compound X or SB203580)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2 mM DTT, 0.01% Tween-20)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Streptavidin-XL665 and anti-phospho-substrate antibody labeled with Europium cryptate)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase Reaction:
-
Add 2 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the p38α kinase and the biotinylated peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay conditions.
-
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60-120 minutes, to allow the phosphorylation reaction to proceed.
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents diluted in the detection buffer.
-
Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the biotinylated and phosphorylated substrate.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the signals at 665 nm and 620 nm. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
KINOMEscan™ Cross-Reactivity Profiling
This competition binding assay is a high-throughput method to assess the selectivity of an inhibitor against a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Procedure:
-
Assay Plate Preparation: DNA-tagged kinases, the immobilized ligand, and a single concentration of the test compound (e.g., 1 µM) are combined in the wells of a microtiter plate. A DMSO control is run for each kinase.
-
Binding Reaction: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are removed by washing the plate.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates a stronger binding interaction. For compounds showing significant binding, a dissociation constant (Kd) can be determined by running a dose-response curve.
Visualizing the Molecular Landscape
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and methodologies.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Benchmarking 5-Acetamido-2-bromopyridine: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel chemical entities. 5-Acetamido-2-bromopyridine is a versatile heterocyclic intermediate, offering a strategic combination of a reactive bromine atom for cross-coupling reactions and an acetamido group that can modulate physicochemical properties and provide a vector for further functionalization. This guide provides an objective comparison of the performance of this compound against other commonly used bromopyridine building blocks in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This analysis is supported by experimental data from peer-reviewed literature and established chemical principles, providing a framework for informed decision-making in synthetic route development.
Understanding Reactivity in Substituted Pyridines
The reactivity of a substituted bromopyridine in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition, the often rate-determining step in the catalytic cycle. However, the position of the bromine atom and the electronic nature of other substituents on the ring play a crucial role in modulating this reactivity.
Electron-withdrawing groups (EWGs) can further increase the electrophilicity of the carbon-bromine bond, often leading to higher reactivity. Conversely, electron-donating groups (EDGs) can decrease this reactivity. The position of the substituent relative to the bromine atom is also critical. For instance, a substituent at the 5-position of a 2-bromopyridine can exert a significant electronic influence on the reaction center.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following table summarizes the performance of this compound and other selected 2-bromopyridine building blocks in this key transformation. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions cited.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [1] |
| 2-Bromo-5-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 | [2][3] |
| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~70-80 |
Note: Yields are reported as found in the cited literature and may not be directly comparable due to variations in reaction conditions.
The acetamido group in this compound is a moderately deactivating group, which can influence the electronic properties of the pyridine ring. However, its precursor, 5-amino-2-bromopyridine, is also a viable building block, with the amino group being electron-donating. The choice between these two may depend on the desired downstream synthetic steps and the overall electronic requirements of the target molecule.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active compounds. The table below provides a comparative overview of the performance of this compound and its counterparts in this transformation. As with the Suzuki-Miyaura coupling, the data is compiled from various sources.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | Good | [4] |
| 2-Bromo-5-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | Good | [4] |
| 2-Bromopyridine | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 94 | [5] |
| 2-Bromo-5-fluoropyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | ~80-90 | |
| 2-Bromo-5-nitropyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | ~90 |
Note: Yields are reported as found in the cited literature and may not be directly comparable due to variations in reaction conditions.
The nitrogen atom of the pyridine ring can sometimes act as a ligand for the palladium catalyst, potentially inhibiting its activity. The choice of a sterically hindered and electron-rich ligand, such as XPhos or other biaryl phosphines, is often crucial for achieving high yields in the Buchwald-Hartwig amination of bromopyridines.[6]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, adapted from literature procedures for 2-bromopyridine derivatives.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol)
-
XPhos (0.05 mmol)
-
KOtBu (1.4 mmol)
-
Toluene (2 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and KOtBu.
-
Add the 2-bromopyridine derivative and the amine, followed by toluene.
-
Seal the tube and heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of 5-Acetamido-2-bromopyridine Co-crystals: A Proposed Study
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for the structural analysis of novel co-crystals of 5-Acetamido-2-bromopyridine, a compound of interest in pharmaceutical development. Due to a lack of publicly available experimental data on its co-crystals, this document outlines a comparative study, proposing potential co-crystal formers and detailing the necessary experimental protocols to characterize their structure and physicochemical properties. This guide is intended to serve as a blueprint for researchers undertaking such an investigation.
Introduction
Co-crystallization is a well-established technique in crystal engineering to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure.[1][2] this compound possesses functional groups, namely the acetamido and pyridine moieties, that are amenable to forming robust intermolecular interactions, such as hydrogen bonds, with various co-crystal formers.
This guide proposes a comparative study of this compound co-crystals with a selection of generally recognized as safe (GRAS) carboxylic acids. Carboxylic acids are chosen for their strong hydrogen bond donor capabilities, which can lead to the formation of stable co-crystals.[1]
Proposed Co-crystal Systems
For a comparative analysis, a selection of dicarboxylic acids with varying chain lengths and aromatic carboxylic acids are proposed as co-crystal formers. This selection allows for a systematic study of how the co-former's structure influences the resulting co-crystal's architecture and properties.
Table 1: Proposed Co-crystal Formers for this compound
| Co-crystal Former | Chemical Structure | Rationale for Selection |
| Oxalic Acid | HOOC-COOH | Short-chain dicarboxylic acid, capable of forming strong hydrogen bonds. |
| Adipic Acid | HOOC-(CH2)4-COOH | Longer-chain dicarboxylic acid, to study the effect of chain length on crystal packing. |
| Benzoic Acid | C6H5COOH | Aromatic carboxylic acid, to investigate the role of π-π stacking interactions. |
| Salicylic Acid | HOC6H4COOH | Aromatic carboxylic acid with an additional hydroxyl group for alternative hydrogen bonding motifs. |
Experimental Protocols
A multi-technique approach is essential for the comprehensive characterization of the proposed co-crystals.
Co-crystal Screening and Formation
a. Liquid-Assisted Grinding (LAG): A stoichiometric amount of this compound and the chosen co-former will be ground in a mortar and pestle with the addition of a few drops of a suitable solvent (e.g., ethanol, acetonitrile). The resulting powder will be analyzed by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.
b. Solution Crystallization: Equimolar amounts of this compound and the co-former will be dissolved in a common solvent or a solvent mixture with gentle heating. The solution will be allowed to evaporate slowly at room temperature. The formation of single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD) is the primary goal of this method.[3]
Structural Characterization
a. Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional crystal structure.[4] Data to be collected includes unit cell parameters, space group, and atomic coordinates. This information will reveal the precise molecular arrangement, intermolecular interactions (hydrogen bonds, π-π stacking), and stoichiometry of the co-crystal.
b. Powder X-ray Diffraction (PXRD): PXRD will be used for phase identification and to confirm the bulk purity of the synthesized co-crystals.[5][6] The experimental PXRD pattern of the co-crystal will be compared to the patterns of the starting materials and the simulated pattern from SCXRD data.
Physicochemical Characterization
a. Differential Scanning Calorimetry (DSC): DSC will be employed to determine the melting point and enthalpy of fusion of the co-crystals.[4][5][7] A sharp, single endothermic peak different from the melting points of the starting materials is a strong indicator of co-crystal formation.
b. Thermogravimetric Analysis (TGA): TGA will be used to assess the thermal stability of the co-crystals and to check for the presence of solvates.
c. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy will be used to probe the changes in intermolecular interactions upon co-crystal formation. Shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H) can confirm the formation of new hydrogen bonds.
Data Presentation: Hypothetical Comparative Data
The following tables present a hypothetical summary of the expected data from the proposed experiments. These tables are designed for easy comparison of the performance of the different co-crystal systems.
Table 2: Hypothetical Crystallographic Data for this compound Co-crystals
| Co-crystal System | Stoichiometry (API:Co-former) | Crystal System | Space Group | V (ų) | Key Hydrogen Bond Interactions |
| 5-ABP : Oxalic Acid | 2:1 | Monoclinic | P2₁/c | 1200 | N-H···O (amide-acid), O-H···N (acid-pyridine) |
| 5-ABP : Adipic Acid | 2:1 | Triclinic | P-1 | 1800 | N-H···O (amide-acid), O-H···N (acid-pyridine) |
| 5-ABP : Benzoic Acid | 1:1 | Orthorhombic | Pbca | 1500 | N-H···O (amide-acid), O-H···N (acid-pyridine), π-π stacking |
| 5-ABP : Salicylic Acid | 1:1 | Monoclinic | C2/c | 1600 | N-H···O (amide-acid), O-H···N (acid-pyridine), O-H···O (hydroxyl-amide) |
(5-ABP: this compound)
Table 3: Hypothetical Physicochemical Properties of this compound Co-crystals
| Co-crystal System | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Aqueous Solubility (mg/mL) |
| This compound (API) | 155 | 25.0 | 2.5 |
| 5-ABP : Oxalic Acid | 170 | 35.0 | 7.8 |
| 5-ABP : Adipic Acid | 162 | 32.5 | 6.5 |
| 5-ABP : Benzoic Acid | 168 | 34.0 | 5.2 |
| 5-ABP : Salicylic Acid | 175 | 36.5 | 8.1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the proposed co-crystal screening and characterization process.
Caption: Workflow for co-crystal screening and characterization.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the structural and physicochemical analysis of this compound co-crystals. By following the outlined experimental protocols and utilizing the proposed comparative approach, researchers can systematically investigate the potential of co-crystallization to enhance the properties of this API. The successful execution of this study would contribute valuable data to the field of pharmaceutical crystal engineering and aid in the rational design of improved solid forms of this compound.
References
- 1. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of cocrystal formation based on binary phase diagrams using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Acetamido-2-bromopyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 5-Acetamido-2-bromopyridine.
This chemical is classified as a combustible liquid that is toxic if swallowed and fatal in contact with skin. It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][2] Adherence to strict disposal protocols is crucial to mitigate these risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are familiar with the material's hazards. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] |
| Eye Protection | Safety goggles or a face shield.[3] |
| Skin and Body | Laboratory coat with long sleeves.[3] |
| Respiratory | Use in a chemical fume hood.[3] If aerosols may be generated, respiratory protection may be required.[3] |
Step-by-Step Disposal Procedure
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.
-
Container Management : Keep the this compound waste in its original or a compatible, properly labeled container. Ensure the container is tightly closed.[2]
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage Pending Disposal : Store waste containers in a well-ventilated, designated, and secure area, away from heat, sparks, open flames, or hot surfaces.
-
Engage a Professional Waste Disposal Service : The disposal of this hazardous material must be handled by an approved waste disposal plant.[4] Contact your institution's EHS office to arrange for pickup and disposal by a licensed contractor.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if possible, perform the cleanup in a chemical fume hood.[1]
-
Don Appropriate PPE : Before addressing the spill, equip yourself with the full PPE detailed in the table above.
-
Contain the Spill : Prevent the spill from spreading and from entering drains.
-
Absorb the Spill : For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb® or vermiculite) to absorb the chemical.
-
Collect and Dispose : Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste.[4][5]
-
Decontaminate the Area : Clean the affected area thoroughly with a suitable solvent or detergent, followed by water.[3] All cleaning materials should also be treated as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Acetamido-2-bromopyridine
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 5-Acetamido-2-bromopyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on data for closely related compounds, it is classified as a substance that is toxic if swallowed and potentially fatal if it comes into contact with the skin.[1] It can also cause serious skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
The following table summarizes the required PPE for handling this compound. All PPE should meet established standards, such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or a complete suit protecting against chemicals is required. If "fatal in contact with skin" is a concern, wearing two pairs of nitrile gloves is recommended.[4] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[2] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an appropriate filter (e.g., Filter A-(P2)) is required if dust or aerosols may be generated. All work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for a similar compound like 2-bromopyridine is accessible.
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[4]
-
Line the work area with absorbent, leak-proof bench pads.[4]
-
Ensure that an eyewash station and safety shower are in close proximity and are operational.
Step 2: Weighing and Transfer
-
To minimize the generation of dust, if weighing the dry powder, pre-tare a sealed container on a balance outside the fume hood.[4]
-
Inside the fume hood, add the powder to the container and securely close it.[4]
-
Return the sealed container to the balance for an accurate weight measurement.[4]
-
Perform all subsequent manipulations of the powder within the fume hood.[4]
Step 3: During the Experiment
-
Keep the container of this compound tightly closed when not in use.[2]
-
Avoid eating, drinking, or smoking in the handling area.[5][6]
-
Change gloves immediately if they become contaminated, and in any case, change them regularly (e.g., every two hours).[4]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]
Step 4: Decontamination
-
At the end of the procedure, decontaminate all surfaces and equipment. This can be done by wet-cleaning with a compatible solvent.[4]
-
Wipe down the designated work area and any contaminated equipment.
Disposal Plan: Managing Halogenated Waste
Improper disposal of brominated organic compounds can pose a significant environmental risk.
Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated, clearly labeled container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste.[7]
-
Contaminated Solids: Any disposable lab supplies that have come into contact with the compound (e.g., gloves, bench pads, pipette tips) must be disposed of in a designated solid hazardous waste container.[7]
Disposal Procedure:
-
Use a designated and properly labeled waste container.[7]
-
Keep the waste container securely closed except when adding waste.[7]
-
Store the waste container in a secondary containment tray in a well-ventilated area, such as under a fume hood.[7]
-
Adhere to your institution's specific guidelines for the collection and disposal of hazardous chemical waste.[7]
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound, from initial preparation to final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. uww.edu [uww.edu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. safety.duke.edu [safety.duke.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical disposal | UK Science Technician Community [community.preproom.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
